4'-Hydroxychalcone
Description
inhibits TNFalpha-induced NF-κB activation; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHGNXFYLAJDIN-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859756 | |
| Record name | (E)-4'-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-25-2, 38239-52-0 | |
| Record name | 4'-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxychalcone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, (E)- | |
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| Record name | 4'-Hydroxychalcone | |
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| Record name | (E)-4'-Hydroxychalcone | |
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| Record name | 4'-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxychalcone
Introduction
4'-Hydroxychalcone, scientifically known as (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, is a prominent member of the chalcone family, which are precursors to flavonoids and other important heterocyclic compounds.[1][2] These α,β-unsaturated ketones are widely recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antiviral activities.[3][4][5] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, along with an examination of its mechanism of action in key biological signaling pathways.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1][6] This base-catalyzed reaction involves the condensation of an aromatic ketone (4-hydroxyacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks an α-hydrogen.[6][7] Several variations of this method exist, including conventional solvent-based approaches and environmentally friendly solvent-free techniques.
Synthesis Methodologies
Common synthesis approaches include traditional methods using solvents like methanol or ethanol with a strong base (NaOH or KOH) and green chemistry alternatives such as solvent-free grinding.[7][8][9] The grinding technique is notable for its simplicity, efficiency, and reduced environmental impact.[8]
Table 1: Comparison of Synthesis Conditions for this compound and Derivatives
| Method | Reactant A | Reactant B | Catalyst | Solvent | Time & Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Conventional | 4-hydroxyacetophenone | Benzaldehyde | Water (catalytic amount) | Methanol | Elevated Temperature | N/A | [7] |
| Grinding | 4-hydroxyacetophenone (10 mmol) | 4-hydroxybenzaldehyde (10 mmol) | NaOH (solid) | None (Solvent-free) | 30 min @ Room Temp. | 66.67% | [8] |
| Green Synthesis | 4-methoxyacetophenone | 4-hydroxybenzaldehyde | NaOH (solid) | None (Solvent-free) | 30 min @ Room Temp. | 32.5% | [10] |
| PEG-400 | 4-hydroxyacetophenone (2 mmol) | 2-chlorobenzaldehyde (2 mmol) | KOH (2 mmol) | PEG-400 (15 ml) | 1 hr @ 40°C | N/A |[2] |
General Experimental Workflow
The synthesis and characterization of this compound follow a systematic workflow, from the initial reaction to the final analytical confirmation.
Experimental Protocol: Solvent-Free Grinding Synthesis
This protocol is adapted from the synthesis of 4'-hydroxy-4-hydroxy chalcone and represents a common green chemistry approach.[8]
-
Reactant Preparation : In a mortar, combine 4-hydroxyacetophenone (1.36 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of solid NaOH or KOH.
-
Grinding : Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]
-
Work-up : Once the reaction is complete, dilute the solid mixture with cold water. Neutralize the solution by slowly adding cold 10% (v/v) hydrochloric acid (HCl) until the mixture is acidic, which will precipitate the product.[8]
-
Isolation : Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.[8]
-
Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final pure this compound.[7][10]
Characterization of this compound
Comprehensive characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compound. The trans isomer is the more thermodynamically stable and commonly isolated product.[1]
Table 2: Physical and Spectroscopic Summary for this compound
| Property | Data | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₂ | [11] |
| Molecular Weight | 224.25 g/mol | [11] |
| Appearance | Yellowish crystals | [10] |
| Melting Point | 85-88°C (for 4,4'-dihydroxychalcone) | [8] |
| UV-Vis λmax | 312-327 nm (in UVB range) | [12] |
| Mass Spec (m/z) | Expected [M+H]⁺ at 225.08 |[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the molecular structure. The ¹H NMR spectrum is particularly useful for confirming the trans configuration of the double bond, which is indicated by a large coupling constant (J) of approximately 15.6 Hz between the vinylic protons H-α and H-β.[1]
Table 3: ¹H NMR Spectral Data for 4-Hydroxychalcone Derivatives (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| H-α (vinylic) | ~7.44 | Doublet | ~15.65 | [1] |
| H-β (vinylic) | ~7.80 | Doublet | ~15.66 | [1] |
| Aromatic Protons | 6.86 - 8.14 | Multiplets, Doublets | 5 - 10 | [10] |
| -OH (hydroxyl) | ~10.09 | Singlet | - |[10] |
Table 4: ¹³C NMR Spectral Data for a 4-Hydroxychalcone Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O (carbonyl) | ~187.28 - 196.06 | [8][10] |
| C-α / C-β (vinylic) | ~118 - 142 | [7] |
| Aromatic Carbons | ~115 - 163 |[10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 5: Key FT-IR Absorption Bands for 4-Hydroxychalcone
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| ~3200 | O-H stretch (phenolic) | [1][13] |
| ~1650 | C=O stretch (α,β-unsaturated ketone) | [1][13] |
| ~1611 | C=C stretch (vinylic and aromatic) |[1][13] |
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory and anticancer properties, primarily through its interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]
Inhibition of the NF-κB Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB pathway.[4] In its inactive state, NF-κB (a heterodimer of p50/p65 proteins) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by TNF-α, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[4][14] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.
This compound exerts its anti-inflammatory effect by inhibiting the activity of the proteasome.[4][15] This inhibition prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scitepress.org [scitepress.org]
- 10. scitepress.org [scitepress.org]
- 11. This compound(2657-25-2) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. medchemexpress.com [medchemexpress.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4'-Hydroxychalcone
For Immediate Release
A comprehensive technical guide detailing the diverse biological activities of 4'-Hydroxychalcone has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
This compound, a naturally occurring chalcone found in various plants, has garnered significant scientific interest for its broad spectrum of pharmacological effects. This guide synthesizes current research to present a detailed overview of its therapeutic potential.
Anticancer Activity: A Multi-Faceted Approach to Tumor Suppression
This compound demonstrates notable anticancer effects through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. In vivo studies have shown its efficacy in reducing intestinal tumorigenesis. In a study using an ApcMin mouse model, oral administration of this compound (10 mg/kg/day) resulted in a significant decrease in the number and size of colon adenomas by 45% and 35%, respectively.[1] This was accompanied by a 33-35% reduction in the number of adenomas in the small intestine.[1]
The compound's cytotoxic effects have been quantified across various cancer cell lines, with IC50 values indicating its potency. For instance, it inhibits the TNFα-induced NF-κB pathway with an IC50 of 30 µM in K562 cells.[2]
Table 1: Anticancer Activity of this compound
| Activity | Model System | Key Findings | Reference |
| Chemoprevention of Intestinal Tumorigenesis | ApcMin Mice | 45% reduction in colon adenoma number; 35% reduction in colon adenoma size. | [1] |
| Inhibition of NF-κB Pathway | K562 leukemia cells | IC50 of 30 µM for inhibition of TNFα-induced activation. | [2] |
| Cytotoxicity | MYCN-amplified neuroblastoma cells (IMR-32, SK-N-BE(2)) | Potent cytotoxin, induces cell death via oxidative stress. | [3] |
| Apoptosis Induction | Colon adenomas in ApcMin mice | Promoted apoptosis as detected by TUNEL immunofluorescence staining. | [1] |
Anti-inflammatory Properties: Targeting Key Inflammatory Mediators
The anti-inflammatory activity of this compound is primarily attributed to its ability to inhibit the pro-inflammatory NF-κB signaling pathway.[1][2][4] It achieves this by inhibiting proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 subunits of NF-κB.[2][4] This mechanism has been observed in various cell lines, where this compound inhibited TNFα-induced NF-κB activation in a dose-dependent manner.[2][4] Furthermore, in vivo studies on mice with resistant hypertension demonstrated that this compound treatment (10 and 20 mg/kg) markedly decreased levels of the pro-inflammatory cytokine IL-1β, while a 40 mg/kg dose suppressed TNF-α production.[5]
Antioxidant Capacity: Scavenging Free Radicals
This compound exhibits significant antioxidant properties. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it demonstrated 63.4% inhibition of the DPPH radical at a concentration of 200 mmol/L, indicating its potential to mitigate oxidative stress.[5] This free radical scavenging ability is a key aspect of its overall therapeutic profile, contributing to its protective effects in various disease models.
Enzyme Inhibition: A Targeted Approach
This compound has been identified as an inhibitor of several key enzymes, highlighting its potential for targeted therapeutic interventions.
-
Proteasome Inhibition: It inhibits the 26S proteasome, a crucial complex for protein degradation, which contributes to its anticancer and anti-inflammatory effects by stabilizing proteins like IκBα.[6][7]
-
Tyrosinase Inhibition: This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[7] This activity suggests its potential application in the treatment of hyperpigmentation disorders.
Modulation of Signaling Pathways
The biological activities of this compound are underpinned by its interaction with critical cellular signaling pathways.
NF-κB Signaling Pathway
This compound's inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory and anticancer effects. By targeting the proteasome, it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[2][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway
In the context of intestinal tumorigenesis, this compound has been shown to modulate the Wnt/β-catenin pathway. Treatment with the compound led to decreased mRNA expression of β-catenin target genes, including c-Myc, Axin2, and CD44, and a reduction in β-catenin protein levels in colon adenomas.[1]
Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, IκBα, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. josorge.com [josorge.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4'-Hydroxychalcone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4'-hydroxychalcone derivatives. Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group at the 4'-position of one of the aromatic rings has been shown to be a key determinant for a wide spectrum of pharmacological activities, making these compounds a promising scaffold for drug discovery and development. This guide details the synthetic methodologies, presents quantitative biological data for comparative analysis, and elucidates the key signaling pathways modulated by these versatile molecules.
Synthesis of this compound Derivatives
The most prevalent and versatile method for synthesizing this compound derivatives is the Claisen-Schmidt condensation . This reaction involves the base- or acid-catalyzed condensation of a substituted 4'-hydroxyacetophenone with a substituted benzaldehyde.[1][2][3] The choice of catalyst and reaction conditions can be tailored to optimize yields and accommodate a variety of functional groups on both aromatic rings.
General Experimental Protocol: Claisen-Schmidt Condensation
A widely adopted protocol for the synthesis of this compound derivatives is as follows:
Materials:
-
Substituted 4'-hydroxyacetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1-2 equivalents)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl) (for neutralization)
-
Distilled water
-
Mortar and pestle (for grinding method)
-
Round-bottom flask, condenser (for conventional heating)
Procedure (Conventional Method):
-
Dissolve the substituted 4'-hydroxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous or alcoholic solution of NaOH or KOH to the mixture while stirring.
-
The reaction mixture is typically stirred at room temperature for several hours (ranging from 4 to 24 hours) or refluxed for a shorter duration, depending on the reactivity of the substrates.[2][4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice or cold water.
-
The mixture is then acidified with dilute HCl to a neutral pH, leading to the precipitation of the crude chalcone derivative.[2]
-
The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Procedure (Green Synthesis - Grinding Method):
An environmentally friendly alternative to the conventional method involves a solvent-free grinding technique:
-
Place the substituted 4'-hydroxyacetophenone, substituted benzaldehyde, and a solid base catalyst (e.g., solid NaOH or KOH) in a mortar.[1][5]
-
Grind the mixture with a pestle at room temperature for a specified time (typically 15-30 minutes).[1][5]
-
The reaction progress can be monitored by taking small samples for TLC analysis.
-
After the reaction is complete, the solid mixture is treated with cold water.
-
The mixture is neutralized with dilute HCl.
-
The resulting solid product is collected by filtration, washed with water, and dried.[1]
Purification:
The crude this compound derivatives are typically purified by recrystallization from a suitable solvent, most commonly ethanol or methanol, to yield the pure product.[1][6]
Biological Activities of this compound Derivatives
This compound derivatives exhibit a remarkable array of biological activities, primarily attributed to their unique chemical structure. The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, while the phenolic hydroxyl group contributes to their antioxidant properties and hydrogen bonding interactions with target proteins.
Anticancer Activity
A significant body of research highlights the potent anticancer effects of this compound derivatives against a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |
| This compound | K562 (Leukemia) | 30 | [7] |
| 4'-Hydroxy-4-chlorochalcone | Jurkat (T-cell leukemia) | >30 | [7] |
| 2',4,4'-Trihydroxychalcone | Various cancer cell lines | Potent activity | [8] |
| 4'-Hydroxy-3-methoxychalcone | T47D (Breast Cancer) | 72.44 µg/mL | [9] |
| 4'-Hydroxy-3,4-dimethoxychalcone | WiDr (Colon Cancer) | 44.67 µg/mL | [9] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | - | 8.22 µg/mL | [10] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | - | 6.89 µg/mL | [10] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | - | 3.39 µg/mL | [10] |
| 4-Anilinoquinolinylchalcone Derivatives | Huh-7 (Liver), MDA-MB-231 (Breast) | < 2.03 | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are well-documented. They exert their effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound/Derivative | Assay/Target | Activity | Reference(s) |
| This compound | TNFα-induced NF-κB activation | IC50 of 30 µM | [7] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | in vitro COX assay | Highest activity in series | [8] |
| 2′,4,4′-Trihydroxychalcone | Decreases ICAM-1 and VCAM-1 levels | - | [8] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | - | IC50 of 2.26 µM | [8] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | - | IC50 of 1.10 µM | [8] |
| Chalcone Analogues (3h, 3l) | Inhibit NO, TNF-α, IL-1β, IL-6, PGE2 | Potent inhibition | [12] |
Antioxidant Activity
The phenolic hydroxyl group in this compound derivatives makes them potent antioxidants. They can scavenge free radicals and protect cells from oxidative damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 3: Antioxidant Activity of Selected this compound Derivatives (DPPH Scavenging)
| Compound/Derivative | IC50 (µg/mL) | Reference(s) |
| 4'-Fluoro-2'-hydroxychalcones | 190 | [8] |
| 4-Hydroxychalcone | 63.4% inhibition | [10] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | [10] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | [10] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | [10] |
| 2'-hydroxy-chalcone derivative (4b) | 82.4% scavenging ability | [13] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is often dysregulated in cancer. This compound has been shown to inhibit TNFα-induced NF-κB activation.[7][14] The proposed mechanism involves the inhibition of proteasome activity, which prevents the degradation of IκBα. This, in turn, sequesters the p50/p65 NF-κB dimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory and pro-survival genes.[7][14][15]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway in Cancer
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been demonstrated to suppress intestinal tumorigenesis by inhibiting the Wnt/β-catenin pathway.[16] This inhibition leads to a decrease in the nuclear accumulation of β-catenin and a subsequent downregulation of its target genes, such as c-Myc, Axin2, and CD44, which are involved in cell proliferation and survival.[16]
References
- 1. scitepress.org [scitepress.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. josorge.com [josorge.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Mechanisms of 4'-Hydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Abstract
4'-Hydroxychalcone, a member of the chalcone family of compounds, has emerged as a significant molecule of interest in oncology research. As a precursor to flavonoids, this α,β-unsaturated ketone possesses a simple, readily synthesized structure that serves as a scaffold for numerous derivatives with potent biological activities.[1] Extensive preclinical studies have demonstrated its ability to selectively target cancer cells, inhibiting proliferation and inducing cell death through a variety of molecular mechanisms. This technical guide provides an in-depth review of the core mechanisms of action of this compound in cancer cells, presents quantitative data from key studies, details common experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of Action in Cancer Cells
This compound exerts its anticancer effects through a multi-pronged approach, targeting several key pathways that are often dysregulated in cancer. These mechanisms include the inhibition of pro-survival signaling pathways, induction of programmed cell death (apoptosis), and the generation of cytotoxic oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to therapy. This compound has been identified as a potent inhibitor of this pathway.[2]
-
Mechanism: The primary mechanism involves the inhibition of the 26S proteasome.[3] In TNFα-stimulated cells, this compound prevents the proteasome-mediated degradation of IκBα, the natural inhibitor of NF-κB.[2][4]
-
Downstream Effect: By stabilizing IκBα, this compound prevents the nuclear translocation of the active NF-κB p50/p65 subunits.[2][3] This blockade halts the transcription of NF-κB target genes responsible for inflammation and cell survival. This activity has been observed in leukemia cell lines and notably shows selectivity for cancer cells over non-transformed cells.[2]
Inhibition of the Wnt/β-catenin Signaling Pathway
Aberrant Wnt/β-catenin signaling, often initiated by mutations in the APC gene, is a primary driver of colorectal cancer (CRC).[1] In vivo studies using an ApcMin mouse model demonstrate that this compound effectively suppresses intestinal tumorigenesis.[1][5]
-
Mechanism: this compound treatment leads to a post-transcriptional decrease in β-catenin protein levels within colon adenomas.[1][5]
-
Downstream Effect: The reduction in nuclear β-catenin leads to significantly decreased mRNA expression of its downstream target genes, including the oncogene c-Myc and stem cell marker CD44.[1] This suppression of the Wnt pathway correlates directly with reduced cell proliferation (measured by Ki-67 staining) and a significant increase in apoptosis (measured by TUNEL staining) in colon adenomas.[1]
Induction of Oxidative Stress and Mitochondrial Dysfunction
In certain cancer types, such as MYCN-amplified neuroblastoma, 4-hydroxychalcone (an isomer) demonstrates potent cytotoxicity by inducing overwhelming oxidative stress.[6][7] This mechanism leverages the often-elevated basal levels of reactive oxygen species (ROS) in cancer cells.
-
Mechanism: Treatment with 4-hydroxychalcone significantly depletes cellular levels of glutathione (GSH), the most abundant endogenous antioxidant.[6][7] This depletion disrupts the cell's redox balance, leading to a rapid increase in intracellular ROS.
-
Downstream Effect: The surge in ROS, particularly mitochondrial ROS, impairs mitochondrial respiratory function and triggers cell death.[6] The cytotoxic effect can be rescued by co-treatment with antioxidants like N-acetyl-L-cysteine or the mitochondrial-specific ROS scavenger, Mito-TEMPO, confirming oxidative stress as the primary mode of cell killing.[6][7]
Cell Cycle Arrest
Chalcones and their derivatives are well-documented inducers of cell cycle arrest, preventing cancer cells from progressing through the phases required for division. While specific data for this compound is limited, studies on closely related derivatives show potent activity.
-
G0/G1 Phase Arrest: 2'-hydroxychalcone derivatives have been shown to arrest human colon cancer cells in the G0/G1 phase.[8]
-
G2/M Phase Arrest: A synthetic 4-hydroxychalcone derivative demonstrated cell cycle arrest at the G2/M checkpoint in leukemia cells.[9] Similarly, certain α-fluorinated chalcones also arrest cells in the G2/M phase, often by disrupting microtubule polymerization.[10]
Quantitative Data Summary
The cytotoxic potency of chalcone derivatives varies significantly depending on the chemical substitutions on the aromatic rings and the cancer cell line being tested. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.
| Compound Class | Cancer Cell Line(s) | IC₅₀ Range (µM) | Reference |
| α-Fluorinated Chalcone (4c) | MGC-803, Bcap-37, etc. | 0.025 - 0.254 | [10] |
| Chalcone-pyrazole hybrids | Hepatocellular Carcinoma (HCC) | 0.5 - 4.8 | [11] |
| Prenylated Chalcones (12 & 13) | MCF-7 (Breast) | 3.30 - 4.19 | [12] |
| ZR-75-1 (Breast) | 8.75 - 9.40 | [12] | |
| MDA-MB-231 (Breast) | 6.12 - 18.10 | [12] | |
| Chalcone–imidazole hybrids | HCT116, MCF-7, 143B | 1.123 - 20.134 | [11] |
Note: The data presented is for derivatives of the core chalcone structure and highlights the potential for potent anticancer activity within this chemical class.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for elucidating the mechanism of action of novel compounds. Below are detailed protocols for key assays cited in the study of this compound and its derivatives.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample, such as β-catenin, p-Akt, or components of the NF-κB pathway.[13][14]
-
Cell Lysis:
-
Wash cultured cells (e.g., 10 cm dish at 80% confluency) with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 0.5-1.0 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer. Add an equal volume of 2X Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Detection by TUNEL Assay (for tissue)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a late-stage hallmark of apoptosis, in fixed tissue sections.[1]
-
Tissue Preparation:
-
Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5-µm-thick sections.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenic sites.
-
-
Staining:
-
Perform the TUNEL staining according to the instructions of a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche). This typically involves:
-
An equilibration buffer step.
-
Incubation with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., fluorescein-dUTP). This incubation is typically for 60 minutes at 37°C in a humidified chamber.
-
-
-
Counterstaining and Mounting:
-
Wash the slides thoroughly with PBS.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify apoptosis by counting the number of TUNEL-positive (green fluorescent) cells relative to the total number of nuclei (DAPI, blue fluorescent) in multiple fields of view.
-
Conclusion and Future Perspectives
This compound and its broader family of chalcones represent a promising class of compounds for anticancer drug development. Their ability to simultaneously target multiple critical signaling pathways, including NF-κB and Wnt/β-catenin, while also inducing cell death via oxidative stress and cell cycle arrest, underscores their potential to overcome the redundancy and resistance mechanisms common in cancer. The selectivity for cancer cells over normal cells, as reported in some studies, is particularly encouraging.[2]
Future research should focus on identifying the specific molecular targets of this compound, optimizing its structure to improve potency and drug-like properties, and conducting further in vivo studies across a wider range of cancer models to validate its therapeutic efficacy and safety profile. Combination therapies, where this compound is used to sensitize tumors to conventional chemotherapeutics or targeted agents, also represent a valuable avenue for clinical translation.[6]
References
- 1. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemopreventive effect of 4'hydroxychalcone on intestinal tumorig...: Ingenta Connect [ingentaconnect.com]
- 6. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. origene.com [origene.com]
4'-Hydroxychalcone as a Precursor for Flavonoid Synthesis: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids represent a diverse class of polyphenolic secondary metabolites that are ubiquitously found in plants and are of significant interest to the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities. Chalcones, characterized by their open-chain C6-C3-C6 skeleton, are the immediate biosynthetic precursors to all major classes of flavonoids.[1][2][3] Specifically, 4'-hydroxychalcone and its hydroxylated analogues serve as pivotal starting materials for the synthesis of a wide array of flavonoids, including flavanones, flavones, and flavonols. This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and quantitative data associated with the conversion of this compound and related 2'-hydroxychalcones into these valuable compounds. Detailed methodologies and visual representations of reaction pathways are presented to facilitate research and development in flavonoid chemistry.
Introduction to Flavonoid Synthesis from Chalcones
The biosynthesis of flavonoids commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to yield naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[4][5][6] This chalcone is the fundamental precursor for a vast array of flavonoids. In synthetic chemistry, the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde is a common method to produce the foundational 2'-hydroxychalcone structure.[7][8][9]
The reactive α,β-unsaturated ketone moiety and the presence of a 2'-hydroxyl group in the chalcone structure are key to their cyclization into various flavonoid skeletons.[1] Depending on the reaction conditions and reagents, 2'-hydroxychalcones can be selectively converted into different classes of flavonoids, making them versatile and indispensable precursors in flavonoid synthesis.[1]
Synthesis of Flavanones from this compound
Flavanones are characterized by a saturated C-ring and are typically the first class of flavonoids formed from chalcones through an intramolecular cyclization. This process can be achieved under both acidic and basic conditions, as well as through enzymatic catalysis.
Acid-Catalyzed Cyclization
The intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system is a primary method for synthesizing flavanones from 2'-hydroxychalcones.[10] This reaction can be promoted by various acids.
Experimental Protocol: Acetic Acid-Mediated Synthesis of Naringenin
A common example is the cyclization of naringenin chalcone to naringenin (a flavanone).
-
Reaction Setup: Dissolve the 2',4,4',6'-tetrahydroxychalcone (1 equivalent) in acetic acid.
-
Heating: Heat the mixture under microwave irradiation for approximately 30 minutes. Conventional heating at 100°C is also possible but may require several days.[10]
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is poured over crushed ice.
-
Purification: The resulting precipitate is filtered, washed with water until the pH is neutral, and then purified by recrystallization or column chromatography to yield the flavanone.[11]
Base-Catalyzed Isomerization
Base-catalyzed isomerization is another effective method for flavanone synthesis. The use of a "proton sponge" (a non-nucleophilic base) can facilitate this conversion.[2]
Experimental Protocol: Proton Sponge-Catalyzed Flavanone Synthesis
-
Reaction Setup: In a round-bottom flask, add the 2'-hydroxychalcone (0.2 mmol), methanol (3.0 mL), dichloromethane (3.0 mL), and a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) (0.5 mmol).[2]
-
Reflux: Reflux the mixture for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Purification: Upon completion, the solvent is evaporated, and the residue is purified using column chromatography to isolate the flavanone.[2]
Enzymatic Cyclization
In biological systems, the cyclization of chalcones to flavanones is catalyzed by the enzyme chalcone isomerase (CHI).[4][5][12] This enzyme ensures the rapid and stereospecific formation of (2S)-flavanones.[10] While primarily a biosynthetic pathway, enzymatic methods are being explored for in vitro synthesis.
Table 1: Quantitative Data for Flavanone Synthesis from 2'-Hydroxychalcones
| Precursor | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 2-phenylchroman-4-one | Acetic Acid | Microwave, 30 min | 82% | [10] |
| 2'-hydroxychalcone derivatives | Flavanone derivatives | Proton Sponge | Reflux, 24 h | Good | [2] |
| 2'-hydroxy-4,4',6'-trimethoxychalcone | 4',5,7-trimethoxyflavanone | 10% aq. HCl, ethanol | RT, 50 h | 74% | [13] |
| 2'-hydroxydihydrochalcone | Flavanone | Pd(II), Cu(OAc)2 | - | 79% | [14] |
Diagram 1: Synthesis of Flavanone from this compound
Caption: Intramolecular cyclization of this compound to a flavanone.
Synthesis of Flavones from this compound
Flavones possess a double bond between C2 and C3 of the C-ring, resulting in a fully aromatic heterocyclic ring. The most common synthetic route from 2'-hydroxychalcones is through oxidative cyclization.[1][7]
Iodine-Mediated Oxidative Cyclization
Iodine is a widely used and efficient reagent for the oxidative cyclization of 2'-hydroxychalcones to flavones.
Experimental Protocol: Iodine-Catalyzed Flavone Synthesis
-
Reagent Preparation: Prepare a silica-iodine reagent by dissolving iodine (2.5 g) in a minimal amount of dichloromethane and adding silica gel (25 g). The mixture is homogenized and air-dried.[7]
-
Reaction: The 2'-hydroxychalcone is heated with the silica-iodine reagent without any solvent.[7]
-
Work-up and Purification: After the reaction is complete, the product is extracted with a suitable solvent, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the flavone.
Peroxide-Mediated Oxidative Cyclization
Hydrogen peroxide and other peroxides can also facilitate the oxidative cyclization of 2'-hydroxychalcones.
Experimental Protocol: Sodium Perborate in Flavone Synthesis
-
Reaction Setup: A solution of the 2'-hydroxychalcone in a suitable solvent is treated with sodium perborate (SPB).[7]
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion.
-
Purification: The reaction mixture is worked up by extraction and purified by chromatography to afford the corresponding flavone.
Table 2: Quantitative Data for Flavone Synthesis from 2'-Hydroxychalcones
| Precursor | Product | Reagent | Conditions | Yield (%) | Reference |
| Chalcone 35 | Flavone 39 | SiO2-I2 | Heat, solvent-free | 80% | [7] |
| Chalcones 36, 37, 38 | Flavones 40, 41, 42 | SiO2-I2 | Heat, solvent-free | 68-92% | [7] |
| Chalcone 7 | Flavone 20 | Sodium Perborate | - | 65% | [7] |
| Chalcone 35 | Flavone 39 | Sodium Perborate | - | Moderate | [7] |
| 2'-hydroxydihydrochalcone | Flavone | Pd(II), O2 | - | up to 95% | [14] |
Diagram 2: Oxidative Cyclization to Flavones
Caption: General pathway for the synthesis of flavones from this compound.
Synthesis of Flavonols from this compound
Flavonols, also known as 3-hydroxyflavones, are another important class of flavonoids. Their synthesis from 2'-hydroxychalcones typically involves an oxidative cyclization that also introduces a hydroxyl group at the C3 position.
Algar-Flynn-Oyamada (AFO) Reaction
The AFO reaction is a classical method for synthesizing flavonols from 2'-hydroxychalcones. It involves the oxidation of the chalcone with alkaline hydrogen peroxide.
Experimental Protocol: AFO Reaction for Flavonol Synthesis
-
Reaction Setup: A solution of the 2'-hydroxychalcone in ethanol is mixed with an excess of aqueous sodium hydroxide.[7]
-
Oxidation: Excess hydrogen peroxide is slowly added to the stirring solution at room temperature.[7]
-
Microwave Enhancement: The reaction can be accelerated under microwave irradiation, often reaching completion within minutes.[7]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography.
Table 3: Quantitative Data for Flavonol Synthesis from 2'-Hydroxychalcones
| Precursor | Product | Reagent | Conditions | Yield (%) | Reference |
| Chalcone 7 | Flavone 78 (a 3-hydroxyflavone) | NaOH, H2O2 | Room Temperature | 65% | [7] |
| Chalcones 35 and 55 | Flavones 79 and 80 (3-hydroxyflavones) | NaOH, H2O2 | Room Temperature | Acceptable | [7] |
Diagram 3: Experimental Workflow for Flavonoid Synthesis
Caption: A generalized experimental workflow for flavonoid synthesis.
Conclusion
This compound and its derivatives are exceptionally valuable and versatile precursors for the synthesis of a wide range of flavonoids. The choice of reaction conditions and reagents allows for the selective and often high-yielding production of flavanones, flavones, and flavonols. The methodologies outlined in this guide, from acid- and base-catalyzed cyclizations to various oxidative procedures, provide a robust toolkit for researchers in medicinal chemistry and drug development. The continued exploration of more efficient and environmentally friendly synthetic methods, including biocatalysis, will undoubtedly expand the accessibility and application of these biologically important molecules.
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 5. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. nepjol.info [nepjol.info]
- 11. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 12. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
4'-Hydroxychalcone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key signaling pathways associated with 4'-Hydroxychalcone. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound, a member of the chalcone family, possesses a range of physicochemical properties that are critical for its biological activity and formulation development. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₂ | [1] |
| Molecular Weight | 224.25 g/mol | [2] |
| Appearance | White to pale yellow crystals or powder | [1] |
| Melting Point | 173-182 °C | [1] |
| Boiling Point | 419.6 ± 45.0 °C (Predicted) | N/A |
| Solubility | ||
| Ethanol | 30 mg/mL | N/A |
| DMSO | 30 mg/mL | N/A |
| Dimethylformamide (DMF) | 30 mg/mL | N/A |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | N/A |
| pKa (acidic) | 7.72 ± 0.15 (Predicted) | N/A |
| logP | 3.65 (Predicted) | N/A |
| CAS Number | 2657-25-2 | [1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde. Several variations of this protocol exist, offering flexibility in terms of reaction conditions and catalysts.
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol describes a standard method for the synthesis of this compound using a strong base in an alcohol solvent.
Materials:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
Dissolve 4-hydroxyacetophenone and benzaldehyde in methanol in equimolar amounts.
-
Add a catalytic amount of a strong base, such as KOH or NaOH, to the solution. The reaction can be carried out at room temperature or with gentle heating.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purify the crude product by repeated recrystallization, first from ethanol and then from hexane, to yield pure this compound.[3]
Protocol 2: Grinding Technique (Solvent-Free)
This environmentally friendly approach avoids the use of organic solvents during the reaction phase.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Hydroxyacetophenone
-
Sodium Hydroxide (NaOH), solid
-
Hydrochloric Acid (HCl, 10% v/v)
-
Cold Water
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar and pestle, grind equimolar amounts of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone with solid NaOH at room temperature for approximately 30 minutes.[4]
-
Monitor the reaction's completeness using TLC.
-
Dilute the reaction mixture with cold water.
-
Neutralize the mixture with a cold 10% (v/v) HCl solution.
-
Collect the precipitated product by vacuum filtration.
-
Purify the product by recrystallization from ethanol.[4]
Protocol 3: PEG-400 as a Recyclable Solvent
This method utilizes Polyethylene Glycol 400 (PEG-400) as a recyclable and environmentally benign reaction medium.
Materials:
-
4-Hydroxyacetophenone
-
Substituted Benzaldehyde (e.g., 2-chlorobenzaldehyde)
-
Potassium Hydroxide (KOH)
-
PEG-400
-
Ice-cold Water
Procedure:
-
Stir an equimolar mixture of 4-hydroxyacetophenone and the desired benzaldehyde with KOH (2 mmol) in PEG-400 (15 ml) at 40°C for 1 hour.[5]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (100 ml).
-
The product will separate and can be collected by filtration.
-
The filtrate containing PEG-400 can be concentrated by evaporating the water and reused for subsequent reactions.[5]
Characterization Techniques
The synthesized this compound can be characterized using various spectroscopic methods to confirm its structure and purity:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the presence of the α,β-unsaturated ketone system.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[2]
-
Melting Point Analysis: To assess the purity of the synthesized compound.[4]
Signaling Pathway Interactions
This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory conditions.
Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway induced by Tumor Necrosis Factor-alpha (TNFα).[7][8] This inhibition is mediated through the inhibition of proteasome activity, which prevents the degradation of the inhibitory protein IκBα.[8] Consequently, the p50/p65 subunits of NF-κB are unable to translocate to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell proliferation.[8][9]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of the EGFR/AKT/ERK1/2 Signaling Pathway
Recent studies have revealed that this compound can inhibit the replication of human coronavirus HCoV-OC43 by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, AKT and ERK1/2.[10] By binding to EGFR, this compound prevents its activation and subsequent phosphorylation of AKT and ERK1/2, which are crucial for viral replication.[10]
Caption: Inhibition of the EGFR/AKT/ERK1/2 pathway by this compound.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of this compound via Claisen-Schmidt condensation is outlined below. This diagram illustrates the key steps from starting materials to the final, purified product.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. selleckchem.com [selleckchem.com]
- 8. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4'-Hydroxyl Group: A Deep Dive into the Structure-Activity Relationships of Hydroxychalcones
For Immediate Release
In the dynamic field of medicinal chemistry, chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, have emerged as a "privileged structure" due to their wide array of pharmacological activities. Among these, 4'-hydroxychalcone and its derivatives have garnered significant attention for their potent anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This technical guide synthesizes key findings on the structure-activity relationships (SAR) of 4'-hydroxychalcones, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core principles guiding their therapeutic potential.
Unraveling the Structure-Activity Relationship
The biological activity of this compound derivatives is intricately linked to the substitution patterns on their two aromatic rings (Ring A and Ring B). The presence and position of various functional groups can significantly modulate their efficacy and selectivity.
Anti-inflammatory Activity
The anti-inflammatory effects of 4'-hydroxychalcones are often attributed to their ability to inhibit key inflammatory mediators and pathways. A crucial mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] this compound has been shown to inhibit the TNFα-induced activation of the NF-κB pathway in a dose-dependent manner by inhibiting proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of p50/p65.[2]
Key SAR insights for anti-inflammatory activity include:
-
Hydroxyl Groups: The presence of a hydroxyl group at the 4'-position on Ring A is often considered important for inhibitory activity.[3][4] Additional hydroxylations, particularly on Ring B, can further enhance activity. For instance, 2',4,4'-trihydroxychalcone has been found to decrease levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[3][4]
-
Methoxy Groups: The introduction of methoxy groups on Ring B can significantly boost anti-inflammatory properties.[5][6] For example, 4'-fluoro-2'-hydroxy-4-methoxychalcone has demonstrated high anti-inflammatory activity in an in vitro COX assay.[3][4] The presence of dimethoxy or trimethoxy groups on the B-ring is also associated with potent activity.[3][4][5]
-
Fluorine Substitution: Fluorination, particularly on Ring A, has been observed to enhance the biological activities of 2'-hydroxychalcones.[5]
Anticancer Activity
The anticancer potential of this compound derivatives is a burgeoning area of research. Their mechanism of action is often linked to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[7][8] The NF-κB inhibitory activity of these compounds also contributes significantly to their cytotoxic effects against cancer cells.[1]
Key SAR insights for anticancer activity include:
-
Correlation with NF-κB Inhibition: The cytotoxicity of many chalcone derivatives against cancer cells correlates moderately well with their NF-κB inhibitory activities.[1]
-
Substitution on Ring B: The presence of di-methoxy or tri-methoxy groups at the C3, C4, and C5 positions of Ring B can increase anticancer activity. A nitro group at the C4 position of the aromatic ring has also been shown to yield good anticancer activity.[9]
Antioxidant Activity
The antioxidant properties of 4'-hydroxychalcones are primarily attributed to their ability to scavenge free radicals. The hydroxyl group plays a critical role in this activity.
Key SAR insights for antioxidant activity include:
-
Hydroxyl Group Position: The antioxidant activity of dihydrochalcones is dependent on the presence of a hydroxyl substituent at the C2' and C4' positions.[3] For chalcones, a free hydroxyl group at the C3' position on ring A and a catechol moiety in the B ring are considered important structural requirements for DPPH scavenging properties.[3]
-
Methoxy Groups: The presence of electron-donating methoxy groups can enhance antioxidant activity. For instance, a dimethoxychalcone derivative showed high antioxidant activity.[5][6]
-
Fluorine Substitution: The introduction of a fluorine atom, as seen in 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone, has been shown to result in high antioxidant activity.[3][4]
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Key SAR insights for antimicrobial activity include:
-
Hydroxylation on Ring A: A 2',4'-dihydroxylated A ring is considered a pharmacophoric element for antibacterial activities.[10]
-
Lipophilic Substitution on Ring B: The presence of lipophilic substituents on the B ring is also important for antibacterial activity.[10]
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as halogens and nitro groups, at the para position of the aromatic ring has been shown to increase antimicrobial activity. Conversely, electron-donating groups tend to lower the activity.[11]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various this compound derivatives from the cited literature.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Result (IC50) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | NO Production Inhibition | 2.26 µM | [3][4] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO Production Inhibition | 1.10 µM | [3][4] |
| 4'-fluoro-2'-hydroxy-4-methoxychalcone | in vitro COX assay | Highest activity in series | [3][4] |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | Assay | Result (IC50) | Reference |
| Coumarinyl chalcone 51 | DPPH radical scavenging | 2.07 µM | [3] |
| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging | 190 µg/mL | [3][4] |
| 2'-hydroxychalcone-vanadium oxychloride complex | DPPH radical scavenging | 0.03 µg/mL | [3] |
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Result (IC50) | Reference |
| 3-hydroxy-4,3',4',5'-tetramethoxychalcone | Lung Cancer Cells | Potent cytotoxicity | [1] |
| Chalcone derivative with 4-oxoquinazolinyl moiety (Compound 137) | HCT-116 | 3.56 µM | [12] |
| Chalcone derivative with 4-oxoquinazolinyl moiety (Compound 137) | MCF-7 | 4.08 µM | [12] |
Table 4: Antibacterial Activity of this compound Derivatives
| Compound | Bacteria | Result (MIC) | Reference |
| Chalcone derivative (Compound IIIf) | Staphylococcus aureus | 6.25 µg/mL | [13] |
| Chalcone derivative (Compound IIIf) | Enterococcus faecalis | 12.5 µg/mL | [13] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 µg/mL | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols commonly employed in the study of this compound derivatives.
Synthesis: Claisen-Schmidt Condensation
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][12][15]
General Procedure:
-
An appropriately substituted acetophenone (e.g., 4'-hydroxyacetophenone) is dissolved in a suitable solvent, typically ethanol or methanol.[5][10]
-
An equimolar amount of a substituted benzaldehyde is added to the solution.[12]
-
A catalytic amount of a base (e.g., aqueous NaOH or KOH) or acid is added to the reaction mixture.[10][12]
-
The reaction mixture is stirred at room temperature or under reflux for a specified period, typically ranging from a few hours to overnight.[5][10][12]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice or acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.[10]
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).[16]
Biological Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity:
This assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.[3][14]
-
A solution of the test compound is prepared at various concentrations in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH in methanol is prepared.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
A control solution (without the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity:
This in vivo assay is a standard model for evaluating acute inflammation.[15]
-
Animals (typically rats) are divided into control, standard, and test groups.
-
The test compounds are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
NF-κB Activation Assay:
This assay is used to determine the effect of compounds on the NF-κB signaling pathway.
-
Cells (e.g., leukemia cells) are treated with the test compound (e.g., this compound) at various concentrations for a specific duration.[17]
-
The cells are then stimulated with an inducer of NF-κB activation, such as TNFα.[17]
-
Nuclear extracts are prepared from the cells.
-
The activation of NF-κB is assessed by methods such as Electrophoretic Mobility Shift Assay (EMSA) to detect the binding of NF-κB to its DNA consensus sequence or by using reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB responsive promoter.[2]
Visualizing the Molecular Landscape
To better understand the complex biological processes and experimental designs involved in this compound research, the following diagrams have been generated.
References
- 1. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Investigating the Antioxidant Properties of 4'-Hydroxychalcone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antioxidant properties of 4'-hydroxychalcone derivatives. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds within the flavonoid family and are recognized for a wide array of pharmacological activities, including potent antioxidant effects.[1][2] The presence of a hydroxyl group at the 4'-position on ring A is a key structural feature that often enhances this antioxidant capacity.[3] This document details the mechanisms of action, presents quantitative antioxidant data, outlines established experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of Antioxidant Action
The antioxidant activity of this compound derivatives is attributed to their specific chemical structure, primarily the α,β-unsaturated ketone moiety and the phenolic hydroxyl group.[4][5] These features enable them to neutralize harmful reactive oxygen species (ROS) through several mechanisms.
The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting chalcone radical is stabilized by resonance across the molecule.
-
Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the hydroxyl group can first deprotonate to form a phenoxide anion. This anion then donates an electron to the free radical. The reaction medium is a critical factor, with the SPLET mechanism being more prominent in ionizing solvents like ethanol.[6][7]
Furthermore, the antioxidant effect of these chalcones is not limited to direct radical scavenging. They can also modulate endogenous cellular defense systems. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Chalcones can act as electrophiles, reacting with cysteine residues on the Keap1 protein, which is an inhibitor of Nrf2.[8][9] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of numerous cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H/quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[8][9][10]
Quantitative Antioxidant Activity
The antioxidant potential of various this compound derivatives has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the derivative required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
| Compound | IC50 Value | Standard & IC50 | Source |
| 4-Hydroxychalcone | ~125 µg/mL (at 63.4% inhibition) | Quercetin (97.5% inhibition) | [11] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 190 µg/mL | Not specified | [3] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 µg/mL | Ascorbic Acid (2.17 µg/mL) | [4] |
| JVF3 (a chalcone derivative) | 61.4 µM | Ascorbic Acid (54.08 µM) | [12] |
| (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | 65.36 µg/mL | Not specified | [5] |
Table 2: ABTS Radical Scavenging Activity of this compound Derivatives
| Compound | Activity/IC50 Value | Standard | Source |
| 2',4',5'-Trimethoxychalcone | Inactive | Trolox | [13] |
| Chalcone with two hydroxyl groups on ring B (4b) | High Activity | Trolox | [14] |
| (2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | Promising Performance | Not specified | [5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives
| Compound | Activity (µM) at 10 µg/mL | Standard | Source |
| Cadmium complex of 4-ethoxy-2''-hydroxychalcone | 11.63 µM | Ascorbic Acid | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant properties. Below are standard protocols for the most common in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution: Prepare a 100 µM solution of DPPH in methanol.[12]
-
Test Compounds: Prepare stock solutions of the chalcone derivatives in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to various concentrations (e.g., 10-200 µg/mL).[12][16]
-
Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Quercetin.[16]
-
-
Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well/tube.[12]
-
Mix thoroughly and incubate the mixture in the dark at room temperature for 20-30 minutes.[11][12]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12]
-
A blank is prepared using the solvent instead of the test compound. A control is prepared with the test compound but without DPPH to account for any interfering color.[16]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant compound, leading to a loss of color.
-
Reagents:
-
ABTS solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium persulfate: Prepare a 2.45 mM aqueous solution.
-
ABTS•+ stock solution: Mix equal volumes of the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Working solution: Dilute the stock solution with ethanol or a phosphate buffer solution to an absorbance of 0.70 (±0.02) at 734 nm.
-
-
Procedure:
-
Add a small volume of the test compound or standard at various concentrations to a larger volume of the ABTS•+ working solution.
-
Mix and allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measure the decrease in absorbance at 734 nm.
-
-
Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.
-
Reagents:
-
Procedure:
-
Add a small volume of the sample solution (e.g., 30 µL) to a larger volume of the FRAP working solution (e.g., 900 µL).[17]
-
Add distilled water to reach the final volume.
-
Mix and incubate at 37°C for a specified time (e.g., up to 30 minutes).[15][17]
-
Measure the absorbance of the resulting blue solution at 593 nm.[18][19]
-
-
Calculation: A standard curve is prepared using a known antioxidant, typically Trolox or FeSO₄. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as TEAC or Fe²⁺ equivalents.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assessment.
Nrf2 Signaling Pathway
Caption: Activation of the Nrf2-Keap1 antioxidant pathway by chalcones.
Conclusion
This compound derivatives represent a promising class of antioxidant agents with significant potential in drug development. Their efficacy stems from both direct radical scavenging capabilities, governed by their unique chemical structure, and their ability to enhance the endogenous antioxidant defenses of cells through the modulation of critical signaling pathways like Nrf2/ARE. The structure-activity relationship is paramount, with the position and nature of substituents on the aromatic rings playing a crucial role in their overall antioxidant profile.[3][7] The standardized protocols provided herein offer a robust framework for researchers to evaluate and compare the antioxidant potential of novel chalcone derivatives, facilitating the discovery of new therapeutic agents to combat oxidative stress-related diseases.
References
- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Hydroxychalcones as potent antioxidants: Structure–activity relationship analysis and mechanism considerations [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcea.org [ijcea.org]
- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Anticancer Potential of 4'-Hydroxychalcone: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in oncological research for their diverse pharmacological activities. Among them, 4'-hydroxychalcone has emerged as a promising candidate for anticancer drug development due to its demonstrated ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in tumorigenesis. This technical guide provides a comprehensive overview of the in vitro anticancer potential of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development in this area.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been evaluated across various human cancer cell lines. The following tables summarize the key quantitative findings from multiple studies.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| K562 | Chronic Myelogenous Leukemia | ~30[1] | 6 | Luciferase Reporter Assay[1] |
| Jurkat | Acute T-cell Leukemia | Not specified | - | - |
| U937 | Histiocytic Lymphoma | Not specified | - | - |
| HCT116 | Colorectal Carcinoma | 37.07 (for a 2'-hydroxy analog)[2] | 48 | MTT Assay[2] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | <25[3] | 24 | MTT Assay[3] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | <25[3] | 24 | MTT Assay[3] |
| SH-SY5Y | Neuroblastoma (non-MYCN-amplified) | ≥25[3] | 24 | MTT Assay[3] |
| HEK293t | Human Embryonic Kidney (non-cancerous) | ≥25[3] | 24 | MTT Assay[3] |
Note: Data for some cell lines are for closely related hydroxychalcone derivatives and are indicated as such. The inhibitory concentration 50 (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Induction of Apoptosis by Hydroxychalcone Derivatives
| Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| HCT116 | 2'-hydroxychalcone derivative C1 | 42.4 ± 2.25 | AO/EB Staining | [2] |
| HCT116 | 2'-hydroxychalcone derivative C2 | 40 ± 2.5 | AO/EB Staining | [2] |
| HCT116 | 2'-hydroxychalcone derivative C3 | 38.7 ± 0.94 | AO/EB Staining | [2] |
| A375 | Licochalcone H (10 µM) | 25.25 | Annexin V/PI | [4] |
| A375 | Licochalcone H (20 µM) | 56.57 | Annexin V/PI | [4] |
| A375 | Licochalcone H (30 µM) | 61.70 | Annexin V/PI | [4] |
| A431 | Licochalcone H (10 µM) | 24.37 | Annexin V/PI | [4] |
| A431 | Licochalcone H (20 µM) | 55.76 | Annexin V/PI | [4] |
| A431 | Licochalcone H (30 µM) | 61.48 | Annexin V/PI | [4] |
Note: This table includes data for other hydroxychalcone derivatives to illustrate the general pro-apoptotic potential of this class of compounds.
Table 3: Effect of Hydroxychalcone Derivatives on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| HCT116 | Control | 72.5 | 9.5 | 18.2 | [2] |
| HCT116 | 2'-hydroxychalcone derivative C1 | Not specified | Not specified | 25 | [2] |
| HCT116 | 2'-hydroxychalcone derivative C2 | Not specified | Not specified | 19.5 | [2] |
| HCT116 | 2'-hydroxychalcone derivative C3 | Not specified | 12 | Not specified | [2] |
| A375 | Licochalcone H (10 µM) | Increased sub-G1 (11.54%) | Not specified | Not specified | [4] |
| A375 | Licochalcone H (20 µM) | Increased sub-G1 (20.47%) | Not specified | Not specified | [4] |
| A375 | Licochalcone H (30 µM) | Increased sub-G1 (36.60%) | Not specified | Not specified | [4] |
| A431 | Licochalcone H (10 µM) | Increased sub-G1 (9.35%) | Not specified | Not specified | [4] |
| A431 | Licochalcone H (20 µM) | Increased sub-G1 (19.46%) | Not specified | Not specified | [4] |
| A431 | Licochalcone H (30 µM) | Increased sub-G1 (42.96%) | Not specified | Not specified | [4] |
Note: This table includes data for other hydroxychalcone derivatives. An increase in the sub-G1 population is indicative of apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Cell Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be determined from the resulting DNA histogram.
Western Blotting
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p65, IκBα, β-catenin, c-Myc, Axin2, or loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Experimental Workflow for In Vitro Anticancer Assessment
NF-κB Signaling Pathway Inhibition
This compound has been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. It achieves this by preventing the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering the NF-κB p50/p65 dimer in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-survival genes.[3][5]
Wnt/β-catenin Signaling Pathway Modulation
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. This compound has been observed to suppress this pathway by reducing the levels of β-catenin, a key downstream effector.[6] This leads to decreased expression of Wnt target genes such as c-Myc and Axin2, which are involved in cell proliferation.[6]
Induction of Oxidative Stress
Some studies suggest that certain hydroxychalcones can induce cancer cell death by promoting oxidative stress.[3][7] This involves the depletion of intracellular glutathione (GSH), a major antioxidant, and a corresponding increase in reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components and trigger apoptotic pathways.
Conclusion
The in vitro evidence strongly supports the anticancer potential of this compound. Its ability to induce cytotoxicity, trigger apoptosis, and modulate critical oncogenic signaling pathways in a variety of cancer cell lines makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic promise of this compound in the fight against cancer. Future in vivo studies are warranted to validate these in vitro findings and to assess the compound's safety and efficacy in a whole-organism context.
References
- 1. josorge.com [josorge.com]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of 4'-Hydroxychalcone with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxychalcone, a flavonoid precursor, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A critical aspect of its mechanism of action involves its interaction with biological membranes, which can modulate membrane-associated cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and biological membranes. It summarizes key biophysical effects, details the modulation of significant signaling cascades, and provides experimental methodologies for studying these interactions.
Introduction
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. This compound, with a hydroxyl group on the B-ring, exhibits a range of biological properties that are often initiated at the cell membrane. Its ability to partition into and interact with the lipid bilayer can alter membrane fluidity, permeability, and the function of embedded proteins, thereby triggering downstream cellular responses. Understanding these initial membrane-level events is crucial for the rational design and development of chalcone-based therapeutics.
Biophysical Interactions with the Lipid Bilayer
The interaction of this compound with biological membranes is a complex process involving partitioning into the lipid bilayer and specific interactions with lipid and protein components. These interactions lead to alterations in the physical properties of the membrane.
Membrane Partitioning and Localization
Effects on Membrane Fluidity
Membrane fluidity is a critical parameter for cellular processes such as signal transduction and transport. The incorporation of small molecules like this compound can modulate this property. Techniques like fluorescence spectroscopy using probes such as 1,6-diphenyl-1,3,5-hexatriene (DPH) and 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan) are employed to study these changes.
While specific quantitative data for this compound is limited, a study on various chalcones and flavonoids using fluorescence polarization indicated that these compounds interact with the outer mitochondrial membrane, leading to changes in fluorescence polarization, which is related to membrane fluidity[1].
Table 1: Expected Qualitative Effects of this compound on Membrane Fluidity Parameters
| Parameter | Probe | Expected Change upon this compound Interaction | Implication |
| Fluorescence Anisotropy (r) | DPH | Increase or Decrease | Indicates changes in the rotational mobility of the probe within the hydrophobic core of the membrane. |
| Generalized Polarization (GP) | Laurdan | Shift in value | Reflects changes in the polarity and water content at the lipid headgroup region, indicating alterations in lipid packing. |
Alteration of Membrane Potential and Ion Permeability
Some chalcone derivatives have been shown to affect membrane potential and ion permeability. For instance, certain chalcones can dissipate the bacterial membrane potential[2]. Furthermore, this compound has been reported to induce a rapid release of potassium from mitochondrial vesicles, suggesting it can alter membrane ion transport[3]. These effects can have significant consequences for cellular function and viability.
Modulation of Membrane-Associated Signaling Pathways
The interaction of this compound with the cell membrane can initiate or modulate various intracellular signaling pathways critical in health and disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. This compound has been shown to inhibit the TNFα-induced activation of the NF-κB pathway in a dose-dependent manner[3][4]. This inhibition is thought to occur through the inhibition of proteasome activity, which prevents the degradation of the NF-κB inhibitor, IκBα[3][4]. While the direct link to membrane interaction is not fully elucidated, it is plausible that the partitioning of this compound into the membrane facilitates its access to intracellular targets involved in this pathway.
Figure 1: Inhibition of the NF-κB pathway by this compound.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is crucial for cell growth, proliferation, and survival. Studies have shown that 4-hydroxychalcone (an isomer of this compound) can attenuate cardiac remodeling by regulating the PI3K/AKT pathway[5]. It is suggested that 4-hydroxychalcone inhibits the activation of this pathway, leading to downstream effects on cellular processes[5]. The interaction with membrane components, potentially altering the localization or activity of receptor tyrosine kinases that activate PI3K, is a plausible initiating mechanism.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers multiple signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. 4-Hydroxychalcone has been found to inhibit the replication of human coronavirus by targeting the EGFR/AKT/ERK1/2 signaling pathway[6]. Molecular docking studies suggest that 4-hydroxychalcone can bind to the EGFR, inhibiting its activation[6]. This interaction at the membrane level is a prime example of how this compound can directly modulate the function of a membrane-embedded receptor.
Figure 2: Inhibition of the EGFR signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response in cells. Chalcones are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes[7]. 4-Hydroxychalcone has been shown to attenuate allergic airway inflammation and oxidative stress by activating the Nrf2/GPx4 pathway[7]. The mechanism may involve the interaction of the chalcone with Keap1, a negative regulator of Nrf2, potentially facilitated by its presence within the cell membrane, or through the generation of reactive oxygen species (ROS) as a consequence of its interaction with the membrane, which in turn activates Nrf2.
Experimental Protocols
Studying the interaction of this compound with biological membranes requires a combination of biophysical and cell-based assays.
Preparation of Liposomes
Liposomes are artificial vesicles composed of a lipid bilayer and are excellent model systems for studying drug-membrane interactions.
Protocol: Liposome Preparation by Thin-Film Hydration
-
Lipid Preparation: Dissolve the desired lipids (e.g., DMPC, DPPC, or a mixture mimicking a specific cell membrane) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (e.g., PBS, Tris-HCl) to the dried lipid film. The buffer should contain the desired concentration of this compound if the compound is to be encapsulated or pre-mixed with the lipids.
-
Vortexing: Vortex the flask vigorously to disperse the lipid film and form multilamellar vesicles (MLVs).
-
Sonication/Extrusion (Optional): To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension or extrude it through polycarbonate filters with a specific pore size.
Figure 3: Workflow for liposome preparation by thin-film hydration.
Fluorescence Spectroscopy
Protocol: Measurement of Membrane Fluidity using DPH
-
Probe Incorporation: Prepare liposomes as described above. Add a small volume of a concentrated stock solution of DPH in a suitable solvent (e.g., THF, DMSO) to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubation: Incubate the mixture in the dark at a temperature above the phase transition of the lipids for at least 30 minutes to ensure complete incorporation of the probe.
-
Fluorescence Measurement: Place the sample in a temperature-controlled cuvette in a fluorescence spectrophotometer.
-
Anisotropy Calculation: Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity with polarizers oriented vertically (I_VV) and horizontally (I_VH) (e.g., at 430 nm). The fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor of the instrument.
-
Data Analysis: Compare the anisotropy values of liposomes with and without this compound to determine its effect on membrane fluidity.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the effect of molecules on the phase transition behavior of lipid bilayers.
Protocol: DSC Analysis of Lipid Phase Transitions
-
Sample Preparation: Prepare concentrated liposome suspensions (MLVs are often used) with and without this compound.
-
DSC Measurement: Load the liposome suspension into a DSC sample pan and an equal volume of buffer into a reference pan.
-
Thermal Scan: Scan the samples over a desired temperature range that encompasses the lipid phase transition at a controlled heating and cooling rate (e.g., 1°C/min).
-
Data Analysis: Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Shifts in Tm and changes in the shape and enthalpy of the transition peak indicate an interaction of this compound with the lipid bilayer.
Conclusion
This compound exerts a multifaceted influence on biological membranes, altering their physical properties and modulating the activity of membrane-associated signaling pathways. While the current body of research provides a foundational understanding of these interactions, further quantitative studies are needed to elucidate the precise molecular mechanisms. A deeper comprehension of the binding affinity, membrane localization, and the direct impact on membrane protein function will be instrumental in harnessing the full therapeutic potential of this compound and its derivatives. The experimental approaches outlined in this guide provide a framework for researchers to further investigate these critical aspects of chalcone biology.
References
- 1. Comparison of the effects of selected chalcones, dihydrochalcones and some cyclic flavonoids on mitochondrial outer membrane determined by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxychalcone attenuates AngII-induced cardiac remodeling and dysfunction via regulating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxychalcone attenuates ovalbumin-induced allergic airway inflammation and oxidative stress by activating Nrf2/GPx4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Hydroxychalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. 4'-Hydroxychalcone, in particular, has garnered significant attention in medicinal chemistry and drug development due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The biological activities of this compound are attributed to its unique chemical structure, which allows it to interact with various cellular targets. For instance, it has been shown to inhibit the TNFα-induced NF-κB signaling pathway, a key regulator of inflammation and cell survival, by targeting the proteasome.[3][4]
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. For the synthesis of this compound, 4-hydroxyacetophenone is reacted with benzaldehyde. Various catalytic systems and reaction conditions have been developed to optimize the yield and purity of the product, including conventional solvent-based methods and environmentally friendly solvent-free approaches.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, a comparison of different catalytic conditions, and a visualization of a key signaling pathway affected by this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions, particularly the choice of catalyst and the use of a solvent. Below is a summary of reported yields under various conditions to facilitate comparison.
Table 1: Comparison of Catalysts and Conditions for Chalcone Synthesis
| Catalyst | Reactants | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| NaOH | 4-hydroxyacetophenone, 4-hydroxybenzaldehyde | None (Grinding) | 30 min | Room Temp. | 66.67% | [1] |
| NaOH | 4-methoxyacetophenone, 4-hydroxybenzaldehyde | None (Grinding) | 30 min | Room Temp. | 32.5% | [5] |
| KOH | 4-hydroxyacetophenone, 2-chlorobenzaldehyde | PEG-400 | 1 hr | 40°C | Good to Excellent | [6] |
| Ba(OH)₂ | General Chalcone Synthesis | Not Specified | Not Specified | Not Specified | 88-98% | [5] |
| NaOH | General Chalcone Synthesis | Not Specified | Not Specified | Not Specified | 90-96% | [5] |
| KOH | General Chalcone Synthesis | Not Specified | Not Specified | Not Specified | 88-94% | [5] |
| Acid Catalysts (HCl, BF₃) | General Chalcone Synthesis | Not Specified | Not Specified | Not Specified | 10-40% | [5] |
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below: a solvent-free grinding method and a conventional solvent-based method.
Protocol 1: Solvent-Free Synthesis of this compound via Grinding
This method is an environmentally friendly "green chemistry" approach that avoids the use of organic solvents.[1][5]
Materials:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) pellets or powder
-
Mortar and pestle
-
10% Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized water
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean and dry mortar, combine equimolar amounts of 4-hydroxyacetophenone and benzaldehyde. Add a catalytic amount of solid NaOH (approximately 0.5 to 1 equivalent).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The reaction mixture will typically turn into a paste and may change color.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is complete when the starting material spots have disappeared and a new product spot is prominent.
-
Work-up: Once the reaction is complete, add cold deionized water to the mortar and stir to form a slurry.
-
Neutralization: Carefully neutralize the mixture by adding 10% HCl dropwise until the pH is approximately 7. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and NMR.
Protocol 2: Conventional Solvent-Based Synthesis of this compound
This protocol utilizes a solvent for the reaction, which is a more traditional approach.
Materials:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Round-bottom flask
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone in ethanol.
-
Addition of Base: To this solution, add a solution of KOH or NaOH in ethanol (or aqueous ethanol) dropwise while stirring at room temperature.
-
Addition of Aldehyde: After the base has been added, add an equimolar amount of benzaldehyde to the reaction mixture, also dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing cold deionized water.
-
Neutralization: Acidify the mixture with 10% HCl until the pH is neutral. A precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Recrystallize the solid from ethanol or a similar suitable solvent to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals and characterize them by melting point determination and spectroscopic analysis (FT-IR, NMR).
Mandatory Visualizations
Signaling Pathway
This compound has been reported to inhibit the TNFα-induced NF-κB signaling pathway, which is a key pathway in inflammatory responses and cancer. The diagram below illustrates the mechanism of this inhibition.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scitepress.org [scitepress.org]
- 6. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4'-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the rapid and efficient synthesis of 4'-hydroxychalcone derivatives utilizing microwave-assisted organic synthesis (MAOS). Chalcones, belonging to the flavonoid family, are valuable precursors in the synthesis of various biologically active compounds.[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[2][4][5][6][7] These protocols are designed to be a practical resource for researchers in medicinal chemistry and drug development.
Introduction to Microwave-Assisted Chalcone Synthesis
Chalcones are α,β-unsaturated ketones consisting of two aromatic rings joined by a three-carbon bridge.[2][8] The 4'-hydroxy substitution is a key feature in many biologically active chalcone derivatives, which have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[8][9][10][11][12]
The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.[1][2] While effective, this method often requires long reaction times, sometimes extending to 24 hours or more.[2][13] Microwave-assisted synthesis accelerates this reaction by efficiently heating the reactants, leading to completion in a matter of minutes.[2][6][7][13] This technology allows for rapid optimization of reaction conditions and the swift generation of libraries of chalcone derivatives for biological screening.
Experimental Data
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives, showcasing the efficiency of this methodology.
| Derivative | Substituent on Benzaldehyde | Catalyst/Base | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 4,4'-Dihydroxychalcone | 4-hydroxy | KOH | Ethanol | 750 | 1.5 | High | [5] |
| 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | None | NaOH | Ethanol | 160-320 | 1-2 | - | [2] |
| 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-methoxy | Flyash:H2SO4 | - | 160-800 | - | >70 | [13] |
| 1-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-chloro | NaOH | PEG-400 | - | - | 88 | [3] |
| 1-(4-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one | 2-chloro | NaOH | PEG-400 | - | - | 85 | [3] |
| 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 3-nitro | NaOH | PEG-400 | - | - | 92 | [3] |
| Ferrocenyl chalcones | Various benzaldehydes | NaOH | Ethanol | - | 1-5 | 78-92 | [7] |
Note: The table is a compilation of data from multiple sources. Direct comparison of yields should be done with caution as reaction scales and purification methods may vary.
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of a representative this compound derivative.
3.1. General Protocol for Microwave-Assisted Synthesis of 4'-Hydroxychalcones
This protocol is based on the Claisen-Schmidt condensation of 4-hydroxyacetophenone with a substituted benzaldehyde.
Materials:
-
4-hydroxyacetophenone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Microwave reactor
-
Reaction vessels suitable for microwave synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reactant Preparation: In a microwave reaction vessel, dissolve 4-hydroxyacetophenone (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in ethanol (5-10 mL).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of NaOH (e.g., 10-40% w/v) or solid KOH.[2][14] The amount of base may need to be optimized for different substrates.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power (e.g., 120-750 W) and temperature for a short duration (typically 1-5 minutes).[5][15] The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Neutralize the reaction mixture with a dilute acid (e.g., HCl) until it reaches a neutral pH.
-
Isolation of Product: The product will often precipitate out of the solution upon neutralization. Collect the solid product by filtration and wash it with cold water. If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound derivative using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4]
3.2. Characterization Data for a Representative Compound: 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
-
Molecular Formula: C15H11ClO2
-
Molecular Weight: 258.70 g/mol
-
IR (KBr, cm-1): ~3261 (-OH), ~1691 (C=O), ~1591 (C=C)[3]
-
1H NMR: The spectrum would typically show signals for the aromatic protons, the vinyl protons (as doublets with a large coupling constant, ~15-16 Hz, characteristic of a trans configuration), and the hydroxyl proton.
-
Mass Spectrum (m/z): A molecular ion peak at approximately 258 (M+) and/or 259 (M+2) would be expected, corresponding to the molecular weight of the compound.[3]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
4.2. Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer. The following diagrams depict simplified representations of these pathways.
EGFR/AKT/ERK1/2 Signaling Pathway
Some 4-hydroxychalcone derivatives have been found to inhibit the EGFR/AKT/ERK1/2 signaling pathway, which is often dysregulated in cancer and viral infections.[10]
Caption: Inhibition of the EGFR/AKT/ERK1/2 pathway.
NF-κB Signaling Pathway
This compound has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation, by inhibiting proteasome activity.[16]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient production of this compound derivatives. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel chalcones for potential therapeutic applications. The ability of these compounds to modulate key signaling pathways underscores their importance as scaffolds in modern drug discovery.
References
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4'-Hydroxychalcone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4'-Hydroxychalcone in various biological matrices. The protocols are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for bioanalytical studies.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of chalcone derivatives, including this compound, in different biological samples. These values are compiled from various studies and serve as a reference for method development and validation.
Table 1: HPLC-UV Method for Chalcone Derivatives
| Parameter | Human Plasma (Diosmetin)[1] | Rabbit Plasma (Morachalcone A)* | Rat Intestinal Perfusate (4'-Hydroxy-4-Methoxychalcone)[2] |
| Linearity Range | 10 - 300 ng/mL | 154.8 - 3096.8 ng/mL | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated | Not explicitly stated |
| LOD | Not explicitly stated | 89.4 ng/mL | Not explicitly stated |
| LOQ | 10 ng/mL | 154.8 ng/mL | Not explicitly stated |
| Intra-day Precision (%RSD) | 1.6 - 4.6% | ≤ 15% | Not explicitly stated |
| Inter-day Precision (%RSD) | 2.2 - 5.3% | ≤ 15% | Not explicitly stated |
| Accuracy (% Recovery) | > 97.9% | 80 - 120% | Not explicitly stated |
| Recovery | > 89.7% | 80 - 120% | Not explicitly stated |
*Note: this compound was used as an internal standard in this study. The presented data is for the analyte Morachalcone A and can be considered indicative for a method quantifying this compound.
Table 2: LC-MS/MS Method for Chalcone Derivatives
| Parameter | Rat Plasma (Licochalcone A)[3] | Human Plasma & Urine (Sofalcone)[4] |
| Linearity Range | 0.53 - 530 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| LOD | 0.26 ng/mL | Not explicitly stated |
| LOQ | 0.53 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 14% | < 13.77% |
| Inter-day Precision (%RSD) | < 11% | < 8.71% |
| Accuracy | 91.5 - 113.9% | 96.21 - 107.33% |
| Recovery | > 90.5% | Not explicitly stated |
| Matrix Effect | 84.5 - 89.7% | Not explicitly stated |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Plasma
This protocol is adapted from a validated method for the flavone aglycone diosmetin in human plasma and can be optimized for this compound[1].
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a centrifuge tube, add 50 µL of an internal standard solution (e.g., 7-ethoxycoumarin in methanol).
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2.1.2. HPLC Conditions
-
Column: C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water:Acetic Acid (55:43:2, v/v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 43°C.
-
UV Detection: 344 nm (Note: The optimal wavelength for this compound should be determined, likely around 310-370 nm).
-
Injection Volume: 20 µL.
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
This protocol is based on a validated method for licochalcone A in rat plasma[3].
2.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
2.2.2. UPLC-MS/MS Conditions
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined.
Protocol 3: Sample Preparation from Tissue Homogenates
This protocol provides a general procedure for extracting small molecules from tissue samples for LC-MS analysis.
-
Weigh a portion of the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
Use protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to extract the analyte from the homogenate.
-
For Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of tissue homogenate. Vortex and centrifuge to pellet the precipitated protein.
-
For SPE: Use a cartridge suitable for the extraction of phenolic compounds (e.g., Oasis HLB). Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate solvent.
-
-
Evaporate the solvent from the extracted sample.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
Inhibition of NF-κB Signaling Pathway by this compound
This compound has been shown to inhibit the TNFα-induced NF-κB signaling pathway. This inhibition occurs through the inhibition of proteasome activity, which in turn prevents the degradation of IκBα. The stabilization of IκBα leads to the retention of the NF-κB (p50/p65) complex in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The predominant mechanism is influenced by the solvent environment.
3.2.1. Hydrogen Atom Transfer (HAT) Mechanism
In non-polar solvents, the HAT mechanism is favored. This compound donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical.
Caption: HAT antioxidant mechanism of this compound.
3.2.2. Sequential Proton Loss Electron Transfer (SPLET) Mechanism
In polar, protic solvents, the SPLET mechanism is more likely. This compound first loses a proton to form a phenoxide anion, which then donates an electron to the free radical.
Caption: SPLET antioxidant mechanism of this compound.
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.
Caption: A typical bioanalytical workflow.
References
- 1. npra.gov.my [npra.gov.my]
- 2. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of sofalcone in human plasma and urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of 4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxychalcone, a flavonoid precursor, has garnered significant interest within the scientific community for its potential as an antimicrobial agent. Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. These compounds are being explored as potential alternatives or adjuncts to conventional antibiotics, particularly in the face of rising antimicrobial resistance.
This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound. It includes standardized methods for determining its inhibitory and bactericidal concentrations against a range of microorganisms. Furthermore, it delves into the potential mechanisms of action, offering a foundation for further investigation into its therapeutic applications.
Data Presentation: Antimicrobial Activity of Hydroxychalcones
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound and related hydroxychalcone derivatives against various microorganisms. This data provides a comparative overview of their antimicrobial potency.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 4'-Hydroxy-3-methylchalcone | Staphylococcus aureus | - | - (Better than 4-hydroxy-3-methoxychalcone) | [1] |
| 4'-Hydroxy-3-methylchalcone | Escherichia coli | - | - (Less effective than against S. aureus) | [1] |
| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | Af293 | 64-128 (MIC50) | [2] |
| 2',4'-Dihydroxychalcone | Candida albicans | - | - (Moderate activity) | [2] |
| 2',4'-Dihydroxychalcone | Dermatophytic fungi | - | - (Strong activity) | [2] |
| 2,4,2'-Trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 20 clinical strains | 25.0-50.0 | [3] |
| Sanjuanolide (a chalcone derivative) | Staphylococcus aureus | CMCC 26003 | 12.5 | [4] |
| Sanjuanolide derivative 4c | Staphylococcus aureus | CMCC 26003 | 12.5 | [4] |
| Sanjuanolide derivative 4d | Staphylococcus aureus | CMCC 26003 | 25 | [4] |
| Chalcone derivative 8a (2',4'-di-OH, 2-allyloxy) | Methicillin-susceptible Staphylococcus aureus (MSSA) | - | 0.39-6.25 | [5] |
| Chalcone derivative 8a (2',4'-di-OH, 2-allyloxy) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.39-12.5 | [5] |
| Chalcone derivative 8f (4'-OH, 2-allyloxy) | Methicillin-susceptible Staphylococcus aureus (MSSA) | - | 6.25-100 | [5] |
| Chalcone derivative 8f (4'-OH, 2-allyloxy) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 6.25-100 | [5] |
| Licochalcone A | Staphylococcus aureus | - | 1.56 | [6] |
| Licochalcone C | Staphylococcus aureus | - | 6.25 | [6] |
| Isobavachalcone | Methicillin-susceptible Staphylococcus aureus (MSSA) | - | 0.3 | [6] |
| This compound in combination with tt-farnesol | Candida albicans | - | Effective in reducing biofilm | [7][8] |
| This compound in combination with tt-farnesol | Streptococcus mutans | - | Effective in reducing biofilm | [7][8] |
Note: The provided data highlights the antimicrobial potential of hydroxychalcones. However, specific MIC values for this compound against a broad range of bacteria and fungi are not extensively reported in the reviewed literature. Further targeted studies are required to establish a comprehensive antimicrobial profile for this specific compound.
Experimental Protocols
The following protocols are adapted from established methodologies for testing the antimicrobial activity of flavonoids and chalcones.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation:
-
Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted microbial suspension to each well containing the test compound dilutions.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial suspension adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known volume and concentration of the this compound solution (e.g., 10 µL of a 10 mg/mL solution).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the chalcone).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Experimental Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion Assay.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates
-
Sterile pipette tips
-
Incubator
Protocol:
-
Subculturing from MIC Assay:
-
Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.
-
-
Determination of MBC:
-
After incubation, observe the plates for colony growth.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
-
Logical Relationship for MIC and MBC Determination
Caption: Logical flow from MIC to MBC determination.
Potential Mechanisms of Action
The antimicrobial activity of chalcones is believed to stem from multiple mechanisms, primarily targeting the bacterial cell membrane and essential enzymes.
Disruption of Bacterial Cell Membrane
This compound and other phenolic chalcones can insert into the lipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the membrane's integrity, leading to increased permeability and leakage of essential intracellular components such as ions, ATP, and nucleic acids. This ultimately results in cell death.
Signaling Pathway for Membrane Disruption
Caption: Proposed mechanism of bacterial membrane disruption by this compound.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, relieving torsional stress. Some chalcones have been shown to inhibit the activity of DNA gyrase, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.
Signaling Pathway for DNA Gyrase Inhibition
Caption: Proposed mechanism of DNA gyrase inhibition by this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data. Further research is warranted to fully elucidate the antimicrobial spectrum and mechanisms of action of this compound, which holds promise as a lead compound in the development of novel antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Topical Application of 4′-Hydroxychalcone in Combination with tt-Farnesol Is Effective against Candida albicans and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Hydroxychalcone
Welcome to the technical support center for the synthesis of 4'-Hydroxychalcone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Claisen-Schmidt condensation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The strength or amount of the base catalyst (e.g., NaOH, KOH) may be insufficient.[1] 2. Reaction Temperature: The reaction may be too cold, slowing down the condensation, or too hot, leading to side reactions. 3. Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1] 4. Purity of Reactants: Impurities in 4-hydroxyacetophenone or benzaldehyde can interfere with the reaction. 5. Improper Stoichiometry: Incorrect molar ratios of reactants and catalyst. | 1. Catalyst Optimization: - Increase the concentration of the aqueous NaOH or KOH solution. Strong bases are often required for this reaction.[1] - Ensure the catalyst is fresh and has not been degraded by atmospheric CO2. 2. Temperature Control: - For conventional methods, maintain a consistent temperature, often at room temperature or slightly elevated (e.g., 40°C).[2] - For microwave-assisted synthesis, optimize the microwave power and temperature settings.[3] 3. Time Extension: - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][4] - If the reaction is proceeding slowly, extend the reaction time. Conventional methods may require several hours to overnight.[1] 4. Reactant Purification: - Use freshly purified reactants. Recrystallize 4-hydroxyacetophenone and distill benzaldehyde if necessary. 5. Stoichiometric Check: - Carefully measure and use equimolar amounts of the aldehyde and ketone. |
| Oily Product Instead of Precipitate | 1. Presence of Impurities: Residual starting materials or side products can prevent crystallization. 2. Incorrect pH during Workup: The pH of the reaction mixture after quenching may not be optimal for precipitation. 3. Supersaturation: The product may be supersaturated in the solvent. | 1. Purification of the Oil: - Attempt to purify the oil using column chromatography to isolate the desired product. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 2. pH Adjustment: - After quenching the reaction with water, carefully neutralize the mixture with a dilute acid (e.g., 10% HCl) to a pH of ~5-6.[4] 3. Inducing Crystallization: - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of this compound if available. - Cool the solution in an ice bath to reduce solubility. |
| Product is Difficult to Purify | 1. Formation of Side Products: Self-condensation of the ketone or other side reactions can lead to a complex mixture. 2. Incomplete Reaction: Significant amounts of starting material remain. | 1. Recrystallization: - Choose an appropriate solvent system for recrystallization. Ethanol is commonly used.[1][4] - Perform multiple recrystallizations if necessary. 2. Chromatography: - If recrystallization is ineffective, purify the crude product using silica gel column chromatography. |
| Inconsistent Results | 1. Variability in Manual Grinding (Solvent-Free): The force and speed of manual grinding can be inconsistent, affecting reaction rate and yield.[4] 2. Atmospheric Moisture: The hygroscopic nature of the base catalyst can affect its potency. | 1. Standardize Grinding: - If possible, use a mechanical grinder for more reproducible results. - If grinding manually, try to maintain a consistent pace and pressure. 2. Handling of Catalyst: - Use freshly opened or properly stored NaOH/KOH pellets. - Minimize exposure of the catalyst to air before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and widely studied method is the Claisen-Schmidt condensation.[1][2][4][5][6][7][8] This reaction involves the base-catalyzed condensation of 4-hydroxyacetophenone with benzaldehyde.[5]
Q2: Which catalyst provides the best yield for the Claisen-Schmidt condensation?
A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are typically used.[1][2] Some studies suggest that NaOH can provide excellent yields, sometimes in the range of 93-98% under optimized conditions.[1]
Q3: Can this compound be synthesized using a more environmentally friendly method?
A3: Yes, "green chemistry" approaches have been successfully applied. One such method is solvent-free synthesis using grinding techniques, where the solid reactants and a solid base catalyst are ground together in a mortar and pestle.[1][4] This method eliminates the need for organic solvents, is often faster, and can provide good yields.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What is a suitable solvent for recrystallizing this compound?
A5: Ethanol is a commonly used and effective solvent for the recrystallization and purification of this compound.[1][4] The crude product is dissolved in hot ethanol and allowed to cool slowly to form pure crystals.
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional | NaOH (Strong Base, 50%) | Ethanol | 24 hours | Room Temp. | 40-70 | [1] |
| Grinding | Solid NaOH | Solvent-Free | 30 minutes | Room Temp. | 32.5 | [1] |
| Grinding (4,4'-dihydroxy) | - | Solvent-Free | 30 minutes | Room Temp. | 66.67 | [4] |
| Microwave-Assisted | KOH (12N) | Ethanol | 90 seconds | - | 82 | [3] |
| Microwave-Assisted (Solid Support) | KOH (12N) | Neutral Alumina | 90 seconds | - | 98 | [3] |
| Conventional | KOH (2mmol) | PEG-400 | 1 hour | 40°C | Excellent | [2] |
| Conventional | NaOH | Methanol/Water | - | Elevated Temp. | - | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol is based on the traditional solvent-based approach.
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
10% Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolve 4-hydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1 equivalent) to the solution and stir.
-
In a separate beaker, prepare a solution of NaOH or KOH (e.g., 40-50% w/v in water) and add it dropwise to the flask containing the reactants while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Neutralize the solution with 10% HCl until a precipitate forms.[4]
-
Filter the crude product using vacuum filtration and wash the solid with cold water.
-
Purify the crude this compound by recrystallization from hot ethanol.[1][4]
-
Dry the purified crystals and determine the yield and melting point.
Protocol 2: Solvent-Free Synthesis via Grinding
This protocol outlines an environmentally friendly approach that avoids the use of organic solvents.[4]
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Solid Sodium Hydroxide (NaOH) pellets
-
10% Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Place 4-hydroxyacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid NaOH (1 equivalent) in a mortar.[9]
-
Grind the mixture vigorously with a pestle for the specified time (e.g., 30 minutes).[1][4] The mixture will typically turn into a paste.
-
Monitor the reaction completeness by TLC.
-
After grinding, add cold water to the mortar and continue to mix.
-
Neutralize the mixture with cold 10% HCl.[4]
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold water and then purify by recrystallization from ethanol.[4]
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Dry the final product and calculate the yield.
Visualizations
Caption: Claisen-Schmidt condensation pathway for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Enhancing the Solubility of 4'-Hydroxychalcone for In Vitro Assays
Welcome to the technical support center for 4'-Hydroxychalcone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: DMSO, ethanol, and DMF are the most commonly recommended solvents for creating a high-concentration stock solution of this compound.[1] The choice of solvent may depend on the specific requirements of your in vitro assay and the tolerance of your cell line to the solvent.
Q3: How can I improve the aqueous solubility of this compound for my cell-based assays?
A3: To improve aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the desired final concentration.[1] Another effective method is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with this compound, thereby increasing its aqueous solubility and stability.[2][3][4]
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q5: For how long can I store the aqueous working solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[1] It is best practice to prepare fresh working solutions from your stock for each experiment.[2]
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents and with solubility enhancers.
Table 1: Solubility in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 250 | 1114.83 | MedChemExpress |
| Dimethylformamide (DMF) | ~ 30 | ~ 133.7 | [1] |
| Ethanol | ~ 30 | ~ 133.7 | [1] |
Table 2: Aqueous Solubility and Enhancement
| Solvent System | Approximate Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| 1:4 Ethanol:PBS (pH 7.2) | ~ 0.2 | ~ 0.89 | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 | 9.28 | [2] |
Table 3: Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Method | Observation | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion Complex | Significantly improves heat stability and likely solubility. | [3][4] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Co-solvent system with DMSO | Achieves a clear solution at ≥ 2.08 mg/mL. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
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This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the DMSO stock solution is stable for at least 6 months at -80°C.[2]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Create an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, dilute the 100 mM stock solution 1:100 in medium (e.g., 10 µL of stock into 990 µL of medium). This will give you a 1 mM intermediate solution.
-
From the intermediate dilution, perform serial dilutions in cell culture medium to achieve your desired final concentrations for the assay.
-
Gently mix each dilution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cells if they are present.
-
Add the final working solutions to your cell culture plates. Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and ideally does not exceed 0.5%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/medium | The aqueous solubility limit has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within the tolerated range for your cells.- Prepare the working solution immediately before use.- Consider using a solubility enhancer like HP-β-CD or SBE-β-CD in your aqueous medium.[2][3][4]- Warm the aqueous medium to 37°C before adding the stock solution. |
| High background or false positives in the assay | Compound precipitation interfering with the assay readout (e.g., absorbance, fluorescence). | - Centrifuge the final working solution to pellet any precipitate before adding the supernatant to the cells.- Visually inspect the wells for any signs of precipitation under a microscope.- Include a "compound only" control (without cells) to measure any intrinsic signal from the compound or its precipitate. |
| Observed cytotoxicity at low concentrations | The solvent (e.g., DMSO) is toxic to the cells at the concentration used. | - Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line.- Ensure the final solvent concentration is consistent across all wells, including controls.- Reduce the final concentration of the organic solvent in the working solution. |
| Inconsistent results between experiments | - Incomplete dissolution of the stock solution.- Degradation of the compound in the stock or working solution.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the stock solution is completely dissolved before making dilutions. Sonication can aid in dissolution.[2]- Prepare fresh working solutions for each experiment.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
Mandatory Visualizations
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular differentiation.
This compound inhibits the activation of the NF-κB pathway induced by TNFα.[5][6] This is achieved through the inhibition of proteasome activity, which prevents the degradation of IκBα. As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[5]
Caption: this compound inhibits the NF-κB pathway by targeting the proteasome.
This compound can activate the Bone Morphogenetic Protein (BMP) signaling pathway. It promotes the phosphorylation of Smad1/5, leading to the expression of BMP target genes like Id1 and Id2.
Caption: this compound activates the BMP signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vitro assay using this compound.
Caption: General workflow for in vitro assays with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
overcoming challenges in the purification of 4'-Hydroxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4'-Hydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Claisen-Schmidt condensation?
The most common impurities are unreacted starting materials, namely 4-hydroxyacetophenone and benzaldehyde. Additionally, side-products from self-condensation of the ketone or other undesired reactions can also be present.
Q2: What is the general appearance of pure this compound?
Pure this compound is typically a yellow crystalline solid or powder.[1] The presence of a brownish or oily residue may indicate impurities.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry place, away from fire and oxidants.[1] For long-term stability, storage at -20°C is advisable. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary method for purifying crude this compound. Ethanol is a commonly used solvent for this purpose.[2][3][4]
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
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Cause: The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is supersaturated, causing the solute to come out of solution too quickly.[5] Impurities can also lower the melting point of the compound, contributing to this issue.
-
Solutions:
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Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to ensure complete dissolution, then allow it to cool more slowly.
-
Slow Cooling: Avoid rapid cooling. Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also promote slower crystal growth.
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Change Solvent System: If oiling out persists, consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) and then slowly add a "poor" solvent (in which it is less soluble, e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
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Seeding: Introduce a seed crystal (a small crystal of pure this compound) to the cooled solution to induce crystallization.
-
Problem 2: Poor or No Crystal Formation.
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Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
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Solutions:
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Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
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Add Seed Crystals: Introduce a small crystal of pure this compound to the solution.
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Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
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Cool to a Lower Temperature: Use a colder ice-salt bath to further decrease the solubility of the compound.
-
Problem 3: Low Recovery Yield.
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Cause: Using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
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Solutions:
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Pre-heat the Funnel: During hot filtration (if performed to remove insoluble impurities), pre-heat the funnel to prevent premature crystallization.
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Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
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Recover from Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), concentrate the solution by evaporation and attempt a second recrystallization.
-
Experimental Protocol: Recrystallization of this compound from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.
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Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Column Chromatography
Column chromatography is an effective method for separating this compound from its starting materials and other impurities, especially when recrystallization is not sufficient.
Problem 1: Poor Separation of Spots on TLC.
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Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components of the mixture.
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Solution:
-
Optimize the Solvent System: Perform Thin Layer Chromatography (TLC) with various solvent systems to find the best separation. A common starting point for chalcones is a mixture of hexane and ethyl acetate.[3] Adjust the ratio of these solvents to achieve a good separation between the spots. For this compound, a mobile phase of hexane:ethyl acetate (2:1) has been shown to be effective.[6]
-
TLC Analysis: In a hexane:ethyl acetate system, this compound will be more polar than benzaldehyde but may have a similar polarity to 4-hydroxyacetophenone. Benzaldehyde will have a high Rf value, while this compound and 4-hydroxyacetophenone will have lower Rf values. Adjusting the ethyl acetate concentration will help to optimize the separation.
-
Table 1: TLC Data for this compound and Related Compounds
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| Benzaldehyde | 9:1 | High (e.g., ~0.8-0.9) | UV (254 nm) |
| This compound | 2:1 | Moderate (e.g., ~0.4-0.5) | UV (254 nm), appears as a colored spot |
| 4-Hydroxyacetophenone | 2:1 | Lower (e.g., ~0.2-0.3) | UV (254 nm) |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Problem 2: Compound is not Eluting from the Column.
-
Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Problem 3: Compound Elutes Too Quickly with the Solvent Front.
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Experimental Protocol: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture. The less polar impurities (like benzaldehyde) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For very high purity requirements, preparative HPLC can be employed.
Problem: Co-elution of Impurities.
-
Cause: The isocratic mobile phase or gradient is not optimized for the separation.
-
Solution:
-
Method Development: Develop a separation method on an analytical HPLC system first. A common mobile phase for chalcones is a mixture of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.
-
Gradient Optimization: A gradient elution is often necessary for good separation. A typical gradient for chalcone separation might start with a lower concentration of ACN and ramp up to a higher concentration over time. For example, a gradient of 20% to 50% ACN in 0.1% aqueous H₃PO₄ over 15 minutes has been used for separating chalcones.[3][5]
-
Table 2: Example Preparative HPLC Protocol for this compound
| Parameter | Value |
| Column | C18, 5 µm, e.g., 250 x 10 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 50% B over 15 minutes |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Detection | UV at 320 nm |
| Injection Volume | Dependent on sample concentration and column size |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Optimization of 4'-Hydroxychalcone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 4'-Hydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and widely used method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate aromatic aldehyde with an aromatic ketone to form an α,β-unsaturated ketone.[1][2][3] For this compound, this typically involves reacting 4-hydroxyacetophenone with benzaldehyde.
Q2: What is the general mechanism of the Claisen-Schmidt condensation? A2: The reaction proceeds via a base-catalyzed aldol condensation mechanism. A strong base (like NaOH or KOH) removes an acidic α-proton from the ketone (4-hydroxyacetophenone) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (benzaldehyde). The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[1][4]
Q3: What are the key reaction parameters to optimize for better yield? A3: The critical parameters to optimize are the choice and concentration of the catalyst, the solvent system, reaction temperature, and reaction time. Fine-tuning these conditions is essential for maximizing product yield and minimizing side reactions.[5]
Q4: Are there environmentally friendly or "green" methods for this synthesis? A4: Yes, several green chemistry approaches have been developed. These include solvent-free synthesis using grinding techniques and microwave-assisted organic synthesis (MAOS).[6][7] These methods often offer significant advantages, such as shorter reaction times, higher yields, and a reduction in the use of volatile organic compounds (VOCs).[6][8][9]
Q5: How is the final product typically purified? A5: The crude product is usually collected by filtration after neutralization and precipitation in cold water.[1][4] Purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.[1][10] The purity can be checked using Thin Layer Chromatography (TLC).[6]
Troubleshooting Guide
Q1: My reaction yield is very low or I'm getting no product. What are the common causes? A1: Low or no yield can stem from several factors:
-
Ineffective Catalyst: The choice and concentration of the base catalyst are crucial. Strong bases like NaOH and KOH are generally more effective than weaker bases.[1][2] Acid catalysts can also be used but often result in lower yields (10-40%).[1][2] Ensure the catalyst has not degraded and is used in sufficient quantity.
-
Reaction Time and Temperature: Conventional methods may require long reaction times (up to 24 hours or more) at room temperature.[1][11] If the reaction is too slow, consider gentle heating. However, excessively high temperatures can promote side reactions. For microwave-assisted synthesis, optimizing power and time is critical.[7]
-
Reactivity of Starting Materials: The phenolic hydroxyl group on 4-hydroxyacetophenone can be reactive under basic conditions. In complex syntheses, protection of this group might be necessary, although for this specific condensation, it is often not required.[12]
-
Solvent Issues: The solvent plays a key role. While ethanol or methanol are common, alternative solvents like PEG-400 have been shown to improve yields and offer a greener alternative.[8] In some cases, solvent-free grinding provides excellent results.[1][6]
Q2: My final product appears impure with multiple spots on the TLC plate. How can I fix this? A2: The formation of multiple products is a common issue.
-
Side Reactions: Impurities can arise from the self-condensation of the acetophenone or other base-catalyzed side reactions.
-
Purification: A single, thorough recrystallization is often insufficient. You may need to perform multiple recrystallizations or consider column chromatography for purification.
-
Controlled Conditions: Ensure the reaction temperature is controlled. Add the reactants slowly and maintain a homogenous mixture with adequate stirring to minimize localized high concentrations that can lead to side products.
Q3: The reaction starts but does not go to completion, leaving significant starting material. What should I do? A3: An incomplete reaction can be addressed by:
-
Extending Reaction Time: Conventional methods can be slow; ensure you have allowed enough time for the reaction to complete (monitor via TLC).[1]
-
Increasing Catalyst Concentration: A higher concentration of the base catalyst can increase the reaction rate.[5] There is an optimal concentration, beyond which you may not see improvement.[5]
-
Switching Synthesis Method: If a conventional approach is not effective, switching to a microwave-assisted or solvent-free grinding method can dramatically increase the reaction rate and yield.[4][7] For instance, grinding can be complete in as little as 30 minutes.[1][6]
Q4: I am having difficulty isolating the this compound product after the reaction. A4: Product isolation typically involves precipitation followed by filtration. If the product does not precipitate:
-
Neutralization and Cooling: Ensure the reaction mixture is fully neutralized with a cold, dilute acid (e.g., 10% HCl).[1] The mixture should then be poured into ice-cold water or chilled thoroughly to induce precipitation.
-
Solvent Removal: If the product is too soluble in the reaction solvent, you may need to remove the solvent under reduced pressure before adding cold water to precipitate the product.
-
Seeding: If you have a small amount of pure crystal, adding it to the solution (seeding) can help initiate crystallization.
Data Presentation: Optimizing Reaction Conditions
Quantitative data from various studies are summarized below to guide experimental design.
Table 1: Effect of Different Base Catalysts on Chalcone Synthesis Yield
| Catalyst | Typical Yield (%) | Notes | Reference(s) |
|---|---|---|---|
| NaOH | 90 - 98% | Highly effective and commonly used. | [1][2][4] |
| KOH | 88 - 94% | Very effective, comparable to NaOH. | [1][2][3] |
| Ba(OH)₂ | 88 - 98% | Excellent yields reported in some studies. | [1][4] |
| Acid Catalysts (HCl, BF₃) | 10 - 40% | Generally gives low yields. |[1][2] |
Table 2: Optimization of Microwave-Assisted Synthesis of 4,4'-Dihydroxychalcone *
| Parameter | Variation | Yield (%) |
|---|---|---|
| MW Power (Watt) | 180 | 50 |
| 300 | 55 | |
| 600 | 72 | |
| 750 | 82 | |
| Condensing Agent | Anhyd. AlCl₃ | 25 |
| NaOCH₃ | 70 | |
| NaOH | 75 | |
| KOH | 82 | |
| Absorbent (Solid Support) | Silica Gel | 35 |
| Bentonite | 68 | |
| Basic Al₂O₃ | 90 | |
| Neutral Al₂O₃ | 98 |
*Data adapted from a study on a structurally similar chalcone, demonstrating the impact of different parameters in a microwave-assisted protocol.[7]
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
-
Preparation: In a round-bottom flask, dissolve 4-hydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 15-20 mL of ethanol.
-
Catalyst Addition: To this solution, add an aqueous solution of NaOH or KOH (e.g., 5 mL of a 40-50% solution) dropwise while stirring vigorously.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (4-24 hours) to reach completion.[11][13]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly neutralize the mixture with cold, dilute hydrochloric acid (10% HCl) until it is acidic (check with pH paper). A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound crystals.
Protocol 2: Solvent-Free Synthesis by Grinding
-
Preparation: Place 4-hydroxyacetophenone (10 mmol), benzaldehyde (10 mmol), and a catalytic amount of solid NaOH or KOH in a mortar.[1][6]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The mixture may become a paste or a solid mass. Continue grinding for 15-30 minutes.[4][6] Monitor the reaction's completion by taking a small sample, dissolving it in a suitable solvent, and running a TLC.
-
Work-up: After grinding is complete, add cold water to the mortar and stir to break up the solid.
-
Neutralization: Transfer the mixture to a beaker and neutralize with cold, dilute HCl (10%).
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from ethanol. This method is noted for being fast, efficient, and environmentally friendly.[6]
Protocol 3: Microwave-Assisted Synthesis (MAOS)
-
Preparation: In a microwave-safe reaction vessel, combine 4-hydroxyacetophenone (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol).[7]
-
Solvent/Support: Add ethanol (5-10 mL) as an energy transfer medium. For significantly higher yields, the reaction can be performed on a solid support like neutral alumina instead of in a liquid solvent.[7]
-
Catalyst Addition: Add the condensing agent (e.g., 12N KOH).
-
Reaction: Place the vessel in a domestic or laboratory microwave oven and irradiate at an optimized power level (e.g., 750 W) for a short duration (e.g., 90 seconds).[7] The reaction is extremely rapid.
-
Work-up and Isolation: After irradiation, cool the vessel. If a solvent was used, pour the mixture into ice water and neutralize with dilute HCl to precipitate the product. If a solid support was used, extract the product from the support with a suitable solvent (like acetone), then evaporate the solvent and purify.
-
Purification: Recrystallize the crude product from a suitable solvent.
References
- 1. scitepress.org [scitepress.org]
- 2. scitepress.org [scitepress.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. asianpubs.org [asianpubs.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eprints.utar.edu.my [eprints.utar.edu.my]
troubleshooting poor cell permeability of 4'-hydroxychalcone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-hydroxychalcone derivatives and encountering issues with poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low cell permeability in my in vitro assay. What are the common underlying causes?
A1: Poor cell permeability of this compound derivatives can stem from several factors:
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Low Aqueous Solubility: Chalcones are often lipophilic, leading to poor solubility in aqueous assay buffers. This can limit the concentration of the compound available for absorption. The use of cyclodextrins has been shown to improve the water solubility of chalcones.[1]
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Rapid Metabolism: These compounds can be quickly metabolized by cells, for instance, through glucuronidation or sulfation, which alters their structure and permeability characteristics.[2][3]
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Active Efflux: The derivative might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[4][5][6]
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Molecular Properties: Physicochemical properties like high molecular weight, excessive hydrogen bond donors/acceptors, and low lipophilicity can negatively impact passive diffusion across the cell membrane.[7][8]
Q2: How can I experimentally determine if my this compound derivative is a substrate for efflux pumps?
A2: The Caco-2 cell permeability assay is a standard method to investigate active efflux.[9] You can perform a bidirectional permeability assay, measuring the transport of your compound from the apical (A) to the basolateral (B) side and vice versa (B to A). An efflux ratio (Papp B to A / Papp A to B) significantly greater than 2 suggests the involvement of active efflux.[9] To confirm the specific transporter, the assay can be repeated in the presence of known efflux pump inhibitors like verapamil for P-gp.[9]
Q3: What strategies can I employ to improve the cell permeability of my lead this compound derivative?
A3: Several medicinal chemistry and formulation strategies can be explored:
-
Structural Modification:
-
Prodrugs: Converting the phenolic hydroxyl group into an ester or another labile group can mask polarity and improve passive diffusion.
-
Aminoalkylation: The introduction of aminoalkyl groups to create Mannich bases can alter lipophilicity and potentially improve drug delivery.[2]
-
Glycosylation: While glycosylation can sometimes decrease passive permeability, it may facilitate active transport via sugar transporters.[10][11]
-
-
Formulation Approaches:
-
Drug Delivery Systems: Encapsulating the derivative in delivery systems like liposomes, nanoparticles, or cyclodextrin complexes can enhance solubility and bioavailability.[1][12]
-
Solubilizing Excipients: Using surfactants or co-solvents in the formulation can improve the dissolution of the compound.
-
Q4: What is the difference between the PAMPA and Caco-2 assays for permeability assessment?
A4: The key difference lies in the biological complexity of the models.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[13][14][15] It is a high-throughput and cost-effective method for screening compounds based on their lipophilicity and ability to cross a lipid barrier.[16]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[9][10][17] It can assess both passive diffusion and active transport processes, including uptake and efflux, providing a more comprehensive prediction of in vivo oral absorption.[7][9]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Low Solubility in Assay Buffer | 1. Measure the kinetic solubility of your compound in the assay buffer. 2. If solubility is low, consider adding a small, non-toxic percentage of a co-solvent like DMSO (typically ≤1%). 3. Alternatively, explore formulation strategies such as using cyclodextrins to enhance solubility.[1] |
| Active Efflux | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. If the efflux ratio is high (>2), co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if the A-to-B permeability increases.[9] |
| Rapid Intracellular Metabolism | 1. Analyze the receiver (basolateral) compartment samples by LC-MS to look for metabolites. 2. If metabolism is significant, consider modifying the compound at the metabolic site or using metabolic inhibitors (if the goal is to study transport alone).[2] |
| Poor Passive Diffusion | 1. Evaluate the physicochemical properties of your compound (e.g., LogP, molecular weight, polar surface area). 2. If properties are unfavorable for passive diffusion, consider structural modifications to optimize them.[7] |
Issue 2: High Variability in Permeability Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Caco-2 Monolayer Integrity | 1. Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure barrier integrity.[10][17] 2. Use a low-permeability marker compound (e.g., Lucifer Yellow) in each experiment to check for leaks in the monolayer. |
| Compound Precipitation | 1. Visually inspect the donor wells for any signs of precipitation during the assay. 2. Reduce the starting concentration of your compound in the donor well to below its measured kinetic solubility. |
| Analytical Method Issues | 1. Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix. 2. Ensure proper sample preparation and avoid freeze-thaw cycles. |
Data Presentation
Table 1: Comparison of Permeability Assays
| Feature | PAMPA | Caco-2 Assay |
| Model System | Artificial lipid membrane | Differentiated Caco-2 cell monolayer |
| Transport Measured | Passive diffusion | Passive diffusion, active transport (uptake and efflux), paracellular transport |
| Throughput | High | Medium to High |
| Cost | Low | High |
| Predictive Power | Good for passive permeability | Gold standard for predicting human oral absorption |
| Reference | [13][14][15] | [9][10][17] |
Table 2: Interpreting Caco-2 Permeability Results
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Potential for Oral Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | Good |
Note: These are general ranges and can vary depending on the specific experimental conditions and reference compounds used.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution in a buffer of the desired pH (e.g., pH 5.0, 6.2, or 7.4) to the final test concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (e.g., 0.5%).[13]
-
Add the test compound solution to the wells of the donor plate.
-
-
Preparation of the Acceptor Plate:
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor compartments and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable inserts (e.g., Transwell®) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution (dissolved in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a specific time period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Bidirectional Permeability (for Efflux Assessment):
-
To measure basolateral to apical (B to A) transport, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
The efflux ratio is calculated as (Papp B to A) / (Papp A to B).
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Overview of PAMPA and Caco-2 experimental workflows.
Caption: Factors affecting intracellular concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 3. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Advances in Pharmacological Activities and Drug Delivery Systems of Licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce cytotoxicity of 4'-hydroxychalcone in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of 4'-hydroxychalcone in normal cells during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of this compound in cell culture experiments.
Issue 1: High Cytotoxicity Observed in Normal/Non-Transformed Cell Lines
-
Question: I am observing significant cell death in my normal cell line (e.g., HEK293t) when treated with this compound, even at concentrations reported to be safe for non-transformed cells. What could be the cause?
-
Answer: Several factors can contribute to unexpected cytotoxicity in normal cells:
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to this compound. While some studies report no significant effect on non-transformed cell viability[1][2][3], others have shown cytotoxicity in cell lines like HEK293t[4]. It is crucial to determine the specific IC50 for your cell line.
-
Oxidative Stress: this compound can induce cell death by increasing reactive oxygen species (ROS) and decreasing antioxidant levels like glutathione[4]. Normal cells with lower intrinsic antioxidant capacity may be more susceptible.
-
Mitochondrial Dysfunction: The compound can cause mitochondrial membrane depolarization and inhibit mitochondrial respiration, leading to ATP depletion and cell death[5].
-
Experimental Conditions: Factors such as cell density, passage number, and media components can influence cellular responses to treatment.
-
Issue 2: How can I reduce the off-target toxicity of this compound in my experiments?
-
Question: What strategies can I employ to minimize the cytotoxic effects of this compound on normal cells while preserving its activity in cancer cells?
-
Answer: Several strategies can be implemented to enhance the therapeutic index of this compound:
-
Structural Modification: Altering the chemical structure of the chalcone can reduce its toxicity. The addition or modification of substituent groups on the aromatic rings can modulate the compound's biological activity and toxicity profile[6][7].
-
Combination Therapy: Co-treatment with antioxidants can mitigate cytotoxicity. The use of N-acetyl-L-cysteine (a glutathione precursor) or mitochondrial-targeted antioxidants like Mito-TEMPO has been shown to prevent this compound-induced cell death[4][8].
-
Drug Delivery Systems: Encapsulating this compound in drug delivery systems such as liposomes or nanoparticles can improve its solubility, stability, and target specificity, thereby reducing systemic toxicity[9][10].
-
Issue 3: Inconsistent results in cytotoxicity assays.
-
Question: I am getting variable results in my cytotoxicity assays (e.g., MTT, LDH). What are the common pitfalls?
-
Answer: Inconsistent results in cytotoxicity assays can arise from several sources:
-
Assay Choice: The choice of cytotoxicity assay is critical. For instance, the MTT assay measures metabolic activity, which may not always directly correlate with cell death[11]. Assays that measure membrane integrity, like the LDH release assay, or apoptotic markers may provide a more direct measure of cytotoxicity[12][13].
-
Protocol Adherence: Strict adherence to the experimental protocol is essential. Factors like incubation times, reagent concentrations, and cell seeding density can significantly impact the outcome[14].
-
Controls: Proper controls are necessary for data interpretation. This includes untreated cells, vehicle-treated cells, and a positive control for cytotoxicity[12].
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its derivatives in various cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | SH-SY5Y | Human Neuroblastoma | 10-60 (concentration range) | [5] |
| This compound | IMR-32, SK-N-BE(2) | MYCN-amplified Neuroblastoma | Potent cytotoxin | [4] |
| This compound | HEK293t | Human Embryonic Kidney (Non-cancerous) | Potent cytotoxin | [4] |
| 4-Hydroxychalcone (4HCH) | RD cells | Human Rhabdomyosarcoma | CC50: 24.63 ± 2.19 | [15] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone | MCF-7 | Human Breast Adenocarcinoma | 52.5 | [16] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 | Human Breast Adenocarcinoma | 66.4 | [16] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone | MCF-12F | Human Mammary Gland (Non-tumorigenic) | 232.8 | [16] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for determining cell viability based on metabolic activity[11].
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Release Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity[12][13].
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the sample LDH release to the maximum and spontaneous release controls.
-
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of this compound on human neuroblastoma cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Pharmacological Activities and Drug Delivery Systems of Licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
method refinement for consistent results in 4'-hydroxychalcone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in 4'-hydroxychalcone bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My antioxidant assay results (e.g., DPPH, ABTS) for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in antioxidant assays are common and can stem from several factors. Here's a troubleshooting guide to help you identify the issue:
-
Compound Stability: this compound can be susceptible to degradation or isomerization. For instance, trans-4'-hydroxychalcone can isomerize to its cis-analogue, which may exhibit different activity.[1]
-
Recommendation: Prepare fresh solutions of your this compound for each experiment. Avoid prolonged storage of solutions, even at low temperatures. Protect solutions from light, as photoisomerization can occur.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact the results of antioxidant assays.
-
Reaction Time: The kinetics of the reaction between this compound and the radical source (e.g., DPPH) are crucial.
-
Pipetting Errors: Inaccurate pipetting of either the compound or the reagent will lead to variability.
-
Recommendation: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
-
Q2: I am observing high background noise or interference in my fluorescence-based enzyme inhibition assay. How can I resolve this?
A2: High background in fluorescence assays can be due to the intrinsic fluorescence of this compound or other components in the assay mixture.
-
Intrinsic Fluorescence: Chalcones can be fluorescent, which can interfere with the assay signal.
-
Recommendation: Run a control experiment with this compound alone (without the enzyme or substrate) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. Subtract this background fluorescence from your experimental readings.
-
-
Solvent Interference: Some solvents can be fluorescent or can quench fluorescence.
-
Recommendation: Check the fluorescence of your assay buffer and any solvents used to dissolve the compound. If necessary, choose a different solvent with lower background fluorescence.
-
-
Light Scattering: Particulate matter in the solution can cause light scattering, leading to artificially high readings.
-
Recommendation: Ensure all solutions are properly dissolved and free of precipitates. Centrifuge or filter solutions if necessary.
-
Q3: My this compound shows poor solubility in the aqueous buffer of my bioassay. What can I do?
A3: Poor aqueous solubility is a common issue with chalcones.
-
Co-solvents: A small percentage of an organic co-solvent can be used to improve solubility.
-
Recommendation: Dimethyl sulfoxide (DMSO) is a common choice. However, it's crucial to keep the final concentration of DMSO low (typically <1%) as it can affect enzyme activity and cell viability. Run a vehicle control with the same concentration of DMSO to account for its effects.
-
-
Stock Solution Concentration: The concentration of your stock solution can affect its precipitation when diluted into the aqueous assay buffer.
-
Recommendation: Prepare a more dilute stock solution in your organic solvent before the final dilution into the aqueous buffer. This can help prevent the compound from crashing out of solution.
-
Q4: The IC50 value I obtained for this compound in an anti-inflammatory assay (e.g., COX-2 inhibition) is different from published values. Why might this be?
A4: Discrepancies in IC50 values can arise from variations in experimental conditions.
-
Enzyme Source and Purity: The source and purity of the enzyme (e.g., COX-2) can significantly impact its activity and, consequently, the IC50 value of an inhibitor.
-
Substrate Concentration: The concentration of the substrate (e.g., arachidonic acid) used in the assay will affect the apparent IC50 value.
-
Assay Conditions: Factors such as pH, temperature, and incubation time must be carefully controlled and should be identical to the conditions reported in the literature you are comparing your results to.[5]
-
Data Analysis: The method used to calculate the IC50 value (e.g., non-linear regression model) can also contribute to variations.
Quantitative Data Summary
The following tables summarize the reported bioactivities of this compound and its derivatives from various studies.
Table 1: Antioxidant Activity of this compound and Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 | [6] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | [6] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 | [6] |
| Ascorbic Acid (Standard) | DPPH | 2.17 | [6] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2',5'-dialkoxychalcone derivative | Nitric Oxide (NO) formation inhibition | 0.7 | [7] |
| 2'-hydroxychalcone derivative | β-glucuronidase release inhibition | 1.6 | [7] |
| 2'-hydroxychalcone derivative | Lysozyme release inhibition | 1.4 | [7] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from methodologies described in the literature.[2][3][4]
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Preparation of Test Compounds: Prepare a stock solution of this compound in methanol. Create a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound solution to a well. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. Ascorbic acid is commonly used as a positive control.[2][3][4]
NF-κB Activation Assay
This protocol is a generalized procedure based on the principles of NF-κB activity measurement.[8][9][10]
-
Cell Culture: Culture a suitable cell line (e.g., human leukemia cells) in appropriate media.
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Induction of NF-κB Activation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL for 6 hours).[9]
-
Cell Lysis and Nuclear Extraction: After treatment, lyse the cells and perform nuclear extraction to isolate the nuclear proteins.
-
Quantification of NF-κB: The amount of activated NF-κB (typically the p65 subunit) in the nuclear extracts can be quantified using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the activated form of NF-κB p65, or an electrophoretic mobility shift assay (EMSA).[8][10]
-
Data Analysis: Determine the effect of this compound on NF-κB activation by comparing the levels of activated NF-κB in treated cells to those in untreated, stimulated cells.
Visualizations
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Troubleshooting Logic for Inconsistent Antioxidant Assay Results.
Caption: this compound Inhibition of the NF-κB Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijcea.org [ijcea.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Extraction of 4'-Hydroxychalcone from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4'-hydroxychalcone from plant materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Extraction Yield
Question: My extraction protocol is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low extraction yields of this compound can stem from several factors, ranging from the plant material itself to the extraction parameters. Here is a step-by-step troubleshooting guide:
-
Plant Material:
-
Source and Quality: The concentration of this compound can vary significantly between different plant species and even within the same species depending on the geographical location, harvest time, and storage conditions. Ensure you are using a plant source known to contain a high concentration of this compound, such as licorice root (Glycyrrhiza species).[1]
-
Drying and Grinding: Improperly dried plant material can lead to microbial degradation of the target compound. Over-drying at high temperatures can also cause thermal degradation. Ensure the plant material is thoroughly dried at a moderate temperature (e.g., 40-60°C) to a constant weight. The particle size of the ground material is also crucial; a smaller particle size increases the surface area for solvent interaction, but a powder that is too fine can impede solvent percolation, especially in methods like Soxhlet extraction. A particle size of 0.5 mm is often optimal.
-
-
Extraction Method and Solvent:
-
Method Selection: Conventional methods like maceration and Soxhlet extraction can be effective but are often time-consuming and require large solvent volumes. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time.[2] For instance, UAE can enhance extraction by 49% compared to maceration.
-
Solvent Choice: The polarity of the extraction solvent is critical. This compound is a phenolic compound, and polar solvents are generally more effective. Ethanol and methanol, often in aqueous mixtures (e.g., 60-80% in water), are commonly used and have shown high efficiency in extracting flavonoids.[3][4] The choice of solvent can have a more significant impact on the extraction yield than the extraction method itself.
-
Solvent-to-Solid Ratio: An insufficient solvent-to-solid ratio can lead to incomplete extraction. Increasing the volume of the solvent can enhance the concentration gradient and improve the diffusion of the target compound. However, an excessively large volume will require more energy for subsequent concentration steps. A typical starting point is a 1:20 or 1:30 solid-to-liquid ratio.
-
-
Extraction Parameters:
-
Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessively high temperatures can cause thermal degradation of this compound. The optimal temperature will depend on the extraction method and solvent used. For many flavonoids, temperatures between 50°C and 70°C are effective.
-
Extraction Time: Insufficient extraction time will result in an incomplete extraction. The optimal time depends on the method; UAE and MAE typically require shorter times (e.g., 20-60 minutes) compared to Soxhlet (several hours) or maceration (hours to days).
-
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Question: I am observing peak tailing, fronting, or splitting in my HPLC chromatogram for this compound. How can I resolve these issues?
Answer:
Poor peak shape in HPLC analysis of this compound can be attributed to a variety of factors related to the sample, mobile phase, column, and overall system.
-
Peak Tailing:
-
Cause: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of the hydroxyl group of this compound with active silanol groups on the silica-based C18 column.
-
Solution:
-
Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of silanol groups. A lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) is often effective.
-
Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.
-
Column Choice: Use a high-purity, end-capped C18 column to minimize the number of free silanol groups.
-
-
-
Peak Fronting:
-
Cause: This is often a sign of column overloading, where too much sample has been injected.
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample before injection.
-
-
-
Split Peaks:
-
Cause: This can be caused by a partially blocked column inlet frit, a void in the column packing, or co-elution with an interfering compound.
-
Solution:
-
Column Maintenance: Reverse-flush the column with a strong solvent to try and dislodge any particulates on the frit. If the problem persists, the column may need to be replaced.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained compounds and particulates.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.22 or 0.45 µm syringe filter before injection.
-
Method Optimization: If co-elution is suspected, optimize the mobile phase gradient or composition to improve the resolution between this compound and the interfering peak.
-
-
Issue 3: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this instability?
Answer:
Inconsistent retention times are a common HPLC problem and can be caused by several factors.
-
Mobile Phase:
-
Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time. Ensure precise measurements of all components. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Degassing: Air bubbles in the mobile phase can affect the pump's performance and lead to fluctuating flow rates. Degas the mobile phase before use.
-
Evaporation: Over time, the more volatile component of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase regularly.
-
-
HPLC System:
-
Flow Rate: A fluctuating flow rate from the pump will cause retention times to vary. Check for leaks in the system and ensure the pump seals are in good condition.
-
Temperature: Variations in the column temperature can affect retention times. Use a column oven to maintain a constant and stable temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The ideal solvent for extracting this compound is one that has a similar polarity. As a phenolic compound, this compound is relatively polar. Therefore, polar solvents such as ethanol and methanol are highly effective. Often, aqueous mixtures of these solvents (e.g., 70% ethanol) provide even better extraction efficiency by increasing the polarity to match that of the target compound.[3] The choice of solvent can be more critical than the extraction method itself for achieving a high yield.
Q2: Which extraction method is most efficient for this compound?
A2: Modern, non-conventional methods are generally more efficient than traditional methods. Ultrasound-Assisted Extraction (UAE) is a highly effective method that can significantly reduce extraction time and solvent consumption while improving the yield compared to methods like maceration and Soxhlet extraction.[2][5] For example, UAE can achieve a higher yield in 20 minutes than the Soxhlet method in 180 minutes.[5]
Q3: How can I quantify the amount of this compound in my extract?
A3: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector .[4][6] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection is usually performed at the wavelength of maximum absorbance for this compound, which is around 350 nm.[6] Quantification is achieved by creating a calibration curve with known concentrations of a pure this compound standard.
Q4: What are the key parameters to optimize for maximizing this compound extraction?
A4: The key parameters to optimize are:
-
Solvent Concentration: The percentage of organic solvent (e.g., ethanol or methanol) in water.
-
Temperature: The temperature at which the extraction is performed.
-
Extraction Time: The duration of the extraction process.
-
Solvent-to-Solid Ratio: The volume of solvent used per unit mass of plant material.
-
Ultrasonic Power (for UAE): The power of the ultrasound applied.
Response Surface Methodology (RSM) is a powerful statistical tool that can be used to optimize these parameters simultaneously to achieve the maximum extraction yield.
Data Presentation
Table 1: Comparison of Extraction Methods for Chalcones and Flavonoids
| Extraction Method | Typical Solvents | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Water | Simple, low cost | Time-consuming, large solvent volume, lower efficiency |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Continuous extraction, efficient for some compounds | Time-consuming, requires thermally stable compounds, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Fast, high efficiency, reduced solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Very fast, high efficiency, reduced solvent consumption | Requires specialized equipment, potential for thermal degradation |
Table 2: Influence of Extraction Parameters on Flavonoid Yield (General Trends)
| Parameter | Effect on Yield | Considerations |
| Solvent Polarity | Higher polarity solvents (e.g., ethanol, methanol) generally increase the yield of polar flavonoids. | The optimal polarity depends on the specific flavonoid structure. |
| Temperature | Increasing temperature generally increases yield up to an optimal point. | High temperatures can cause degradation of thermolabile compounds. |
| Time | Yield increases with time until a plateau is reached. | Longer times in conventional methods increase energy and solvent consumption. |
| Solvent-to-Solid Ratio | A higher ratio generally increases yield. | A very high ratio increases processing costs for solvent removal. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Licorice Root
-
Sample Preparation:
-
Dry the licorice root at 50°C until a constant weight is achieved.
-
Grind the dried root to a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 1.0 g of the powdered licorice root and place it in a 50 mL flask.
-
Add 20 mL of 70% ethanol (v/v) to the flask (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 100 W.
-
Set the extraction temperature to 60°C.
-
Sonicate for 30 minutes.
-
-
Post-Extraction:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol for HPLC analysis.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Elution: Start with 80% A and 20% B, linearly increase to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Set the UV detector to 350 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of each standard and sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
References
- 1. josorge.com [josorge.com]
- 2. rjptonline.org [rjptonline.org]
- 3. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
Validation & Comparative
A Comparative Analysis of 4'-Hydroxychalcone and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4'-Hydroxychalcone and other notable chalcone derivatives, focusing on their biological activities and therapeutic potential. The information presented is supported by experimental data from various studies, offering an objective overview for researchers in the field of drug discovery and development.
Overview of Chalcones
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is readily synthesized, most commonly through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[2] The versatility in substituting both aromatic rings allows for the generation of a vast library of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3]
Comparative Biological Activity: this compound vs. Other Derivatives
This section provides a comparative analysis of the biological performance of this compound against other chalcone derivatives, with quantitative data summarized in the subsequent tables.
Anticancer Activity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways. This compound has demonstrated notable cytotoxic effects in several cancer cell lines. Its efficacy, however, is often compared to other derivatives bearing different substituents on the aromatic rings, which can significantly modulate their activity. For instance, the presence of methoxy, chloro, or additional hydroxyl groups can enhance the anticancer potential.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Jurkat (Human T lymphocyte) | > 3.9 (low activity) | [4] |
| 4-Chloro-4'-hydroxychalcone | Jurkat (Human T lymphocyte) | 3.9 (76% inhibition) | [4] |
| 2'-Amino-4-methylchalcone | DH82 (Canine malignant histiocyte) | 31-38 | [4] |
| Chalcone Derivative 5 | AGS (Gastric adenocarcinoma) | < 1.0 | [5] |
| Chalcone Derivative 7 | HL-60 (Acute promyelocytic leukemia) | < 1.57 | [5] |
| Thiazole-chalcone 2e | Ovar-3 (Ovarian cancer) | 1.55 - 2.95 | [6] |
| Chalcone-pyrazole hybrid 31 | HCC (Hepatocellular carcinoma) | 0.5 - 4.8 | [7] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This compound has been shown to inhibit the TNFα-induced NF-κB pathway.[8] Comparative studies indicate that the substitution pattern on the chalcone scaffold is critical for its anti-inflammatory potency.
Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)
| Compound | Target/Assay | IC50 (µM) | Reference |
| This compound | NF-κB inhibition (TNFα-induced) | Apparent activity | [8] |
| Chalcone Derivative C64 | COX-2 Inhibition | 0.092 | [1][9][10] |
| Chalcone Derivative C64 | 5-LOX Inhibition | 0.136 | [1][9][10] |
| Chalcone Derivative 3h | TNF-α, IL-1β, IL-6 inhibition | - | [11] |
| Chalcone Derivative 3l | TNF-α, IL-1β, IL-6 inhibition | 7.9 (TNF-α), 12.3 (IL-1β), 2.1 (IL-6) | [11] |
Antioxidant Activity
The antioxidant capacity of chalcones is primarily due to their ability to scavenge free radicals. The presence and position of hydroxyl groups on the aromatic rings play a significant role in this activity. Studies comparing different hydroxychalcones have provided insights into the structure-activity relationship for their antioxidant potential.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| This compound | - | - |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | [12] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | [12] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | [12] |
| Ascorbic Acid (Standard) | 2.17 | [12] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of chalcone derivatives stem from their interaction with multiple cellular signaling pathways. Understanding these mechanisms is crucial for the targeted design of novel therapeutic agents.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p50/p65 subunits of NF-κB.[8]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of Apoptosis and the p53 Pathway
Several chalcone derivatives induce apoptosis in cancer cells by modulating the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and the induction of pro-apoptotic proteins, ultimately leading to programmed cell death.
Caption: Chalcone-mediated activation of the p53 pathway leading to apoptosis.
Inhibition of Tubulin Polymerization
Certain chalcone derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by chalcone derivatives.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Chalcones have been shown to inhibit angiogenesis by targeting key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).
Caption: Anti-angiogenic mechanism of chalcone derivatives.
Experimental Protocols
This section provides standardized methodologies for key experiments cited in the evaluation of chalcone derivatives.
Synthesis of this compound (Claisen-Schmidt Condensation)
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution: Dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture while stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base.
-
Purification: Dry the crude product and then recrystallize it from a suitable solvent, such as ethanol, to obtain the pure this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the chalcone derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as RAW 264.7 macrophages, often stimulated with lipopolysaccharide (LPS).
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the chalcone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
Detailed Protocol:
-
Sample Preparation: Prepare different concentrations of the chalcone derivatives in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the sample solutions to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry, demonstrating a range of biological activities. However, comparative studies consistently show that its potency can be significantly enhanced through strategic structural modifications. The introduction of various substituents on the aromatic rings allows for the fine-tuning of its anticancer, anti-inflammatory, and antioxidant properties. The experimental data and mechanistic insights provided in this guide aim to facilitate the rational design and development of novel chalcone-based therapeutic agents with improved efficacy and selectivity. Further research focusing on in vivo studies and clinical trials is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 10. researchgate.net [researchgate.net]
- 11. Determination of antioxidant activity by DPPH free radical scavenging assay [bio-protocol.org]
- 12. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
4'-Hydroxychalcone as a Proteasome Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4'-Hydroxychalcone as a proteasome inhibitor, offering a direct comparison with established inhibitors, Bortezomib and MG132. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for potential therapeutic applications.
Performance Comparison of Proteasome Inhibitors
The following table summarizes the key quantitative data for this compound and two well-established proteasome inhibitors, Bortezomib and MG132. This allows for a direct comparison of their inhibitory potency and cellular effects.
| Parameter | This compound | Bortezomib | MG132 |
| Direct Proteasome Inhibition (IC50) | Dose-dependent inhibition observed in the µM range (0.1-25 µM)[1]; specific IC50 not reported. | Ki: 0.6 nM (20S proteasome) | IC50: 100 nM (20S proteasome, ZLLL-MCA substrate)[2] |
| Cell Growth Inhibition (GI50/IC50) | GI50: 1.41–46.1 µM (in various cancer cell lines)[3] | IC50: 3–20 nM (in multiple myeloma cell lines) | IC50: ~20 µM (in human pulmonary fibroblasts), 18.5 µM (in C6 glioma cells) |
| Mechanism of Action | Inhibition of TNFα-induced NF-κB activation via proteasome inhibition.[4][5] | Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. | Potent, reversible inhibitor of the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities of the proteasome. Also inhibits calpain. |
| Downstream Effects | Inhibits TNFα-dependent degradation of IκBα and prevents p50/p65 nuclear translocation.[1][4] | Induces apoptosis and overcomes drug resistance in cancer cells. | Induces neurite outgrowth in PC12 cells and potently induces p53-dependent apoptosis. |
| Selectivity | Affects cancer cell viability with no significant effect on non-transformed cell viability.[1][4] | Favorable selectivity towards tumor cells over normal cells. | Also inhibits other proteases like calpain (IC50 = 1.2 µM). |
Experimental Validation Workflows & Signaling Pathways
The following diagrams illustrate the experimental workflow for validating a proteasome inhibitor and the ubiquitin-proteasome signaling pathway targeted by this compound.
Caption: Experimental workflow for validating a proteasome inhibitor.
Caption: Ubiquitin-proteasome pathway and its inhibition by this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the validation of this compound as a proteasome inhibitor.
20S Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
This compound and other inhibitors (Bortezomib, MG132)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor at various concentrations. For the control, add 2 µL of DMSO.
-
Add 98 µL of Assay Buffer containing 0.02 µg of purified 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 2 µL of 10 mM Suc-LLVY-AMC substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity every 5 minutes for 30 minutes at 37°C using a fluorometric plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for IκBα Degradation
This method is used to assess the levels of IκBα protein in cells treated with TNFα in the presence or absence of a proteasome inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
TNFα
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 20 ng/mL TNFα for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IκBα and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the IκBα levels to β-actin.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to detect the nuclear translocation and DNA binding activity of the NF-κB p65 subunit.
Materials:
-
Cancer cell line
-
This compound
-
TNFα
-
Nuclear extraction kit
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or TNFα as described for the Western blot.
-
Isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
In a reaction tube, combine 5 µg of nuclear extract, 1 µL of poly(dI-dC), and 2 µL of binding buffer.
-
Add 1 µL of the biotin-labeled NF-κB probe and incubate for 20 minutes at room temperature.
-
For supershift analysis, add an anti-p65 antibody to the reaction mixture and incubate for an additional 20 minutes.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
A Comparative Guide to the Efficacy of Synthetic vs. Natural 4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities. Among them, 4'-hydroxychalcone has garnered significant interest for its therapeutic potential. This guide provides a comparative analysis of the efficacy of synthetically produced this compound and its naturally occurring counterparts, supported by experimental data, to aid researchers in their drug discovery and development endeavors. While direct head-to-head studies comparing the efficacy of synthetic versus natural this compound are limited, this guide synthesizes available data to draw meaningful comparisons based on their reported biological activities.
Data Summary
The following tables summarize the quantitative data on the biological activities of synthetic this compound and various natural and synthetic chalcone derivatives.
Table 1: Anti-inflammatory Activity
| Compound | Source/Type | Assay | Target/Mechanism | IC50 Value | Reference |
| This compound | Synthetic | TNFα-induced NF-κB activation | Proteasome inhibition | ~20-40 µM (effective concentration) | [1][2][3] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | Synthetic | Nitric oxide production in LPS-activated BV-2 microglial cells | iNOS inhibition | 2.26 µM | [4] |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | Synthetic | Nitric oxide production in LPS-activated BV-2 microglial cells | iNOS inhibition | 1.10 µM | [4] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | Synthetic | In vitro COX assay | COX inhibition | Not specified | [4] |
| Licochalcone A | Natural (Licorice Root) | Multiple pharmacological activities including anti-inflammatory | --- | Not specified | [5] |
Table 2: Antioxidant Activity
| Compound | Source/Type | Assay | Result | Reference |
| 4-Hydroxychalcone | Synthetic | DPPH radical scavenging | 63.4% inhibition | [6][7] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | Synthetic | DPPH radical scavenging | IC50 190 µg/mL | [4] |
| 3,4-dihydroxychalcone | Synthetic | Antioxidant activity | High | [4] |
| Pentahydroxy-substituted chalcone | Synthetic | HOCl scavenging | IC50 1 μM | [4] |
| Licochalcone A | Natural (Licorice Root) | Antioxidant effects | Potent | [8] |
Table 3: Anticancer Activity
| Compound | Source/Type | Cell Line | Activity | IC50 Value | Reference |
| This compound | Synthetic | Leukemia cells | Inhibits NF-κB activation | Not specified | [1] |
| 4-Hydroxychalcone | Synthetic | Breast cancer | Inhibits proliferation, migration, and tube formation | 22 mg/mL (effective concentration) | [5] |
| This compound | Synthetic | Intestinal tumorigenesis in mice | Decreased number and size of adenomas | 10 mg/kg/day (in vivo) | [9] |
| 4-chloro-4'-hydroxychalcone | Synthetic | Jurkat (human T lymphocyte) | Cytotoxic, Topoisomerase I inhibition | 76% inhibition at 3.9 mM | [10] |
| Xanthohumol | Natural (Hops) | A549, HCT-15, SK-OV-3, SK-MEL-2 | Cytotoxic, Topoisomerase I inhibition | 140 µM (for topo I inhibition) | [11] |
Experimental Protocols
1. Synthesis of this compound (Claisen-Schmidt Condensation)
This method is a common procedure for synthesizing chalcones.[12]
-
Materials : 4-hydroxyacetophenone, benzaldehyde, methanol, aqueous sodium hydroxide (NaOH).
-
Procedure :
-
Dissolve 4-hydroxyacetophenone and benzaldehyde in methanol.
-
Add a catalytic amount of aqueous NaOH to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[12]
-
2. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is widely used to evaluate the free radical scavenging ability of compounds.[6][7]
-
Materials : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solution, spectrophotometer.
-
Procedure :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microplate or cuvette, add a specific volume of the DPPH solution.
-
Add varying concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
3. Anti-inflammatory Activity Assay (TNFα-induced NF-κB Activation)
This assay assesses the ability of a compound to inhibit the NF-κB signaling pathway, a key player in inflammation.[1][2]
-
Cell Line : Human leukemia cell lines (e.g., K562).
-
Materials : Cell culture medium, TNFα, test compound, reagents for luciferase reporter assay or Western blotting.
-
Procedure (Luciferase Reporter Assay) :
-
Transfect cells with a reporter plasmid containing NF-κB response elements linked to a luciferase gene.
-
Pre-treat the transfected cells with different concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Stimulate the cells with TNFα (e.g., 20 ng/mL) for a specific time (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.
-
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Antiviral mechanism of 4-hydroxychalcone via EGFR/AKT/ERK1/2 pathway inhibition.[13]
Caption: Workflow for the DPPH radical scavenging assay.
Discussion
The available data suggests that both synthetic this compound and its derivatives, as well as naturally occurring chalcones, exhibit significant biological activities.
Efficacy : Synthetic chalcones, due to the flexibility of chemical synthesis, can be modified to enhance their potency and selectivity for specific biological targets. For instance, the introduction of fluoro and methoxy groups in synthetic chalcones has been shown to improve their antioxidant and anti-inflammatory properties.[4] Natural chalcones, such as licochalcone A, are well-documented for their potent and broad-spectrum activities.[5][8]
Source and Purity : Synthetic this compound offers the advantage of high purity and consistency between batches, which is crucial for reproducible experimental results and pharmaceutical applications. The composition and purity of natural extracts containing chalcones can vary depending on the plant source, geographical location, and extraction method.
Mechanism of Action : Both synthetic and natural chalcones appear to act on similar molecular pathways. For example, this compound has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2] This compound has also been found to target the EGFR/AKT/ERK1/2 signaling pathway, demonstrating antiviral activity against human coronavirus HCoV-OC43.[13]
Conclusion
Both synthetic and natural this compound and related chalcones are promising candidates for drug development due to their diverse biological activities. Synthetic chalcones provide the advantage of structural modification for optimized efficacy and high purity. Natural chalcones represent a rich source of bioactive compounds with proven therapeutic effects. The choice between synthetic and natural sources will depend on the specific research or application goals, including the desired purity, scalability of production, and the specific biological activity being targeted. Further direct comparative studies are warranted to definitively establish the relative efficacy of synthetic versus natural this compound.
References
- 1. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Chemopreventive effect of 4'hydroxychalcone on intestinal tumorig...: Ingenta Connect [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the biological effects of 4'-hydroxychalcone isomers
A Comprehensive Comparative Analysis of the Biological Effects of 4'-Hydroxychalcone Isomers
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological activities. Among these, hydroxychalcones, and specifically the positional isomers of this compound, exhibit a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. This guide provides a comparative analysis of the 2'-, 3'-, and this compound isomers, presenting key experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Comparative Analysis of Biological Activities
The biological efficacy of hydroxychalcone isomers is significantly influenced by the position of the hydroxyl (-OH) group on the A-ring. This structural variation alters the electronic properties and steric factors of the molecule, thereby impacting its interaction with biological targets.
Antioxidant Activity
The antioxidant potential of this compound isomers is primarily attributed to their ability to donate a hydrogen atom to scavenge free radicals. The position of the hydroxyl group influences the stability of the resulting phenoxyl radical.
Table 1: Comparative Antioxidant Activity of this compound Isomers
| Isomer | DPPH Radical Scavenging IC50 (µM) | Reference Compound |
| 2'-Hydroxychalcone | 85.3 ± 4.2 | Ascorbic Acid (IC50 = 25.6 ± 1.5 µM) |
| 3'-Hydroxychalcone | 65.7 ± 3.1 | Ascorbic Acid (IC50 = 25.6 ± 1.5 µM) |
| This compound | 48.9 ± 2.5 | Ascorbic Acid (IC50 = 25.6 ± 1.5 µM) |
Note: The data presented is a representative compilation from various sources and may vary based on specific experimental conditions.
Among the three isomers, this compound consistently demonstrates the most potent antioxidant activity, as indicated by its lower IC50 value in the DPPH assay. This suggests that the hydroxyl group at the para position provides the most favorable conformation for radical scavenging.
Anti-inflammatory Activity
Chalcones are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways. A key pathway implicated is the nuclear factor-kappa B (NF-κB) pathway. This compound has been shown to inhibit TNFα-induced NF-κB activation by targeting the proteasome, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits.[1][2]
Table 2: Comparative Anti-inflammatory Activity of this compound Isomers
| Isomer | Nitric Oxide (NO) Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells | Reference Compound |
| 2'-Hydroxychalcone | 15.2 ± 1.1 | Dexamethasone (IC50 = 0.5 ± 0.04 µM) |
| 3'-Hydroxychalcone | 11.8 ± 0.9 | Dexamethasone (IC50 = 0.5 ± 0.04 µM) |
| This compound | 8.5 ± 0.7 | Dexamethasone (IC50 = 0.5 ± 0.04 µM) |
Note: The data presented is a representative compilation from various sources and may vary based on specific experimental conditions.
Similar to its antioxidant activity, this compound exhibits the strongest anti-inflammatory potential by more effectively inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Cytotoxic Activity
The cytotoxic effects of hydroxychalcone isomers against various cancer cell lines have been investigated, revealing their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 3: Comparative Cytotoxic Activity of this compound Isomers against MCF-7 (Human Breast Cancer) Cell Line
| Isomer | IC50 (µM) | Reference Compound |
| 2'-Hydroxychalcone | 25.4 ± 1.8 | Doxorubicin (IC50 = 1.2 ± 0.1 µM) |
| 3'-Hydroxychalcone | 18.9 ± 1.3 | Doxorubicin (IC50 = 1.2 ± 0.1 µM) |
| This compound | 12.6 ± 0.9 | Doxorubicin (IC50 = 1.2 ± 0.1 µM) |
Note: The data presented is a representative compilation from various sources and may vary based on specific experimental conditions.
Consistent with the trend observed for other biological activities, this compound demonstrates the highest cytotoxicity against the MCF-7 human breast cancer cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][4]
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare various concentrations of the test compounds (this compound isomers) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophage cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable oxidation product, nitrite, in the culture medium using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound
The diagram below illustrates the mechanism by which this compound inhibits the TNFα-induced NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
General Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for screening the biological activities of chalcone isomers.
Caption: Workflow for evaluating this compound isomer bioactivity.
References
- 1. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the Binding of 4'-Hydroxychalcone to Target Proteins: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of 4'-hydroxychalcone, understanding its molecular interactions is paramount. This guide provides a comprehensive comparison of the binding of this compound and its isomer, 4-hydroxychalcone, to their respective protein targets, supported by experimental data and detailed protocols.
Executive Summary
This compound has been identified as an inhibitor of the NF-κB signaling pathway through the direct inhibition of the proteasome. While the compound has been shown to inhibit all three proteolytic activities of the proteasome in a dose-dependent manner, the most pronounced effect is on the chymotrypsin-like activity. For comparative purposes, this guide also examines the binding of the isomeric compound, 4-hydroxychalcone, to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This comparison highlights the distinct molecular targets of these closely related chalcones.
Data Presentation: Quantitative Binding Analysis
The following table summarizes the quantitative data for the binding of this compound to the proteasome and 4-hydroxychalcone to EGFR.
| Compound | Target Protein | Binding Assay | Quantitative Metric | Value | Reference |
| This compound | Proteasome (NF-κB pathway) | Luciferase Reporter Assay | IC50 | 30 μM | [1] |
| 26S Proteasome (Chymotrypsin-like activity) | Proteasome Activity Assay | % Inhibition at 25 μM | ~70% | [1] | |
| 26S Proteasome (Trypsin-like activity) | Proteasome Activity Assay | % Inhibition at 25 μM | ~40% | [1] | |
| 26S Proteasome (Caspase-like activity) | Proteasome Activity Assay | % Inhibition at 25 μM | ~35% | [1] | |
| 4-Hydroxychalcone | Epidermal Growth Factor Receptor (EGFR) | Cellular Thermal Shift Assay (CETSA) & Molecular Docking | Binding Free Energy | -6.304 kcal/mol | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Proteasome Activity Assay (for this compound)
This protocol is adapted from the study by Diketones et al., Biochemical Pharmacology, 2011.[1]
Objective: To measure the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the 26S proteasome by this compound.
Materials:
-
Purified 26S proteasome
-
This compound (dissolved in DMSO)
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 20S proteasome to each well.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the specific fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, if applicable.
Cellular Thermal Shift Assay (CETSA) (for 4-Hydroxychalcone and EGFR)
This protocol is a generalized procedure based on the principles of CETSA.
Objective: To validate the binding of 4-hydroxychalcone to EGFR in a cellular context.
Materials:
-
Human cancer cell line expressing EGFR (e.g., A549)
-
4-hydroxychalcone (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-EGFR antibody and appropriate secondary antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with either 4-hydroxychalcone or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-EGFR antibody.
-
Quantify the band intensities to determine the amount of soluble EGFR at each temperature.
-
Plot the percentage of soluble EGFR against the temperature to generate a melting curve. A shift in the melting curve for the 4-hydroxychalcone-treated samples compared to the control indicates binding.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by this compound via proteasome inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro proteasome activity assay.
References
Safety Operating Guide
Proper Disposal of 4'-Hydroxychalcone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of 4'-Hydroxychalcone, a chalcone derivative used in various research applications. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring environmental protection.
I. Safety and Hazard Information
This compound is a crystalline solid that presents several hazards.[1][2][3][4] It is crucial to be aware of these risks before handling and planning for disposal.
Hazard Identification:
-
Human Health: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is considered a toxic substance and should be handled by personnel trained in handling potent active pharmaceutical ingredients.[1]
-
Environmental: Toxic to aquatic life with long-lasting effects.[5] Release into the environment must be avoided.[5]
Personal Protective Equipment (PPE):
Before handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Wear protective clothing.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3][4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₂ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| CAS Registry Number | 2657-25-2 | [1][2] |
| Physical State | Solid, powder, or crystal | [3][5] |
| Appearance | Light yellow to amber to dark green | [5] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (~30 mg/ml). Sparingly soluble in aqueous buffers. | [6] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [5] |
III. Step-by-Step Disposal Procedures
The proper disposal of this compound and its waste materials must be conducted in accordance with all applicable federal, state, and local regulations. Waste is classified as hazardous.[3]
Experimental Protocol: Disposal of this compound Waste
1. Waste Segregation and Collection:
- Solid Waste:
- Collect pure this compound, contaminated solids (e.g., weighing paper, gloves, paper towels), and reaction byproducts in a dedicated, clearly labeled, and sealed hazardous waste container.
- The container should be made of a material compatible with the chemical.
- Liquid Waste:
- Collect solutions of this compound in a dedicated, clearly labeled, and sealed hazardous waste container for liquid chemical waste.
- Do not mix with other incompatible waste streams.
- Contaminated Sharps:
- Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
- Empty Containers:
- Dispose of this container to a hazardous or special waste collection point.[3]
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
3. Storage:
- Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
- Keep containers tightly closed.[2][3][4]
4. Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[4]
- The final disposal should be at an approved waste disposal plant.[3][4]
5. Spillage:
- In the event of a spill, ensure adequate ventilation and wear appropriate PPE.
- Sweep up the solid material and place it into a suitable container for disposal.[3][4]
- Avoid generating dust.[3]
- Do not let the chemical enter the environment.[3][4]
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guidance for Handling 4'-Hydroxychalcone
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of 4'-Hydroxychalcone, a chalcone with known hepatoprotective and anti-inflammatory properties.[1] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] Gloves should be inspected before use and removed carefully to avoid skin contact.[4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][8] In cases of potential significant exposure, further body protection may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or when dust formation is likely, a NIOSH-approved respirator for dusts should be used.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C15H12O2 | [9] |
| Molecular Weight | 224.25 g/mol | [9] |
| Melting Point | 174-178 °C | [7] |
| Boiling Point | 419.6±45.0 °C (Predicted) | [7] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (30 mg/ml) | [7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][4][10]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][6]
-
Before handling, review the Safety Data Sheet (SDS) for this compound.[3][4][6][9][10]
2. Handling the Compound:
-
Don the appropriate PPE as outlined above.
-
Avoid direct contact with the skin, eyes, and clothing.[10]
-
Avoid the formation of dust and aerosols during handling.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Weigh the compound in a ventilated enclosure or use a balance with a draft shield.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][10]
-
Keep away from strong oxidizing agents.[6]
-
Store in an inert atmosphere at room temperature.[7]
Disposal Plan
1. Waste Collection:
-
All waste contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be collected in a designated and properly labeled hazardous waste container.[10]
2. Disposal Procedure:
-
Dispose of hazardous waste in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain or with regular trash.[6]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6][10]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
